2-Amino-8-oxononanoic acid hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C9H18ClNO3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
2-amino-8-oxononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(11)5-3-2-4-6-8(10)9(12)13;/h8H,2-6,10H2,1H3,(H,12,13);1H |
Clave InChI |
QTDWYTJZOVZAIY-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-8-oxononanoic acid hydrochloride is a non-canonical amino acid that serves as a powerful tool in chemical biology and protein engineering. Its unique keto group provides a bio-orthogonal chemical handle, allowing for the site-specific modification of proteins. This enables the introduction of a wide array of functionalities, including fluorescent probes, biotin (B1667282) tags, and cross-linking agents, with high precision and efficiency. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.
Chemical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₈ClNO₃ | [2] |
| Molecular Weight | 223.70 g/mol | [2] |
| CAS Number | 2984160-77-0 | [3] |
| Appearance | Solid | [3] |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
| pKa | Not publicly available | - |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| DMSO | 50 mg/mL (223.51 mM) | [2] |
| In vivo formulation 1 | ≥ 4.55 mg/mL (20.34 mM) | [3] |
| In vivo formulation 2 | ≥ 2.5 mg/mL (11.18 mM) | [2] |
| In vivo formulation 3 | ≥ 2.5 mg/mL (11.18 mM) | [2] |
Note: In vivo formulations are complex solvent systems. For details, refer to the supplier's technical data sheet.[2]
Table 3: Spectral Data
| Type of Spectrum | Data | Source |
| ¹H NMR | Data not publicly available. Expected to be consistent with the structure. | - |
| ¹³C NMR | Data not publicly available. Expected to be consistent with the structure. | - |
| Mass Spectrum | Data not publicly available. Expected to show a molecular ion peak corresponding to the free amine. | - |
| IR Spectrum | Data not publicly available. Expected to show characteristic peaks for amine, carboxylic acid, and ketone functional groups. | - |
Experimental Protocols
The primary application of this compound is its incorporation into proteins to serve as a reactive handle for subsequent labeling. This is typically achieved through the use of an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and an amber stop codon (UAG) introduced at the desired site in the gene of interest.[4]
Genetic Incorporation of 2-Amino-8-oxononanoic Acid
This protocol outlines the general steps for the site-specific incorporation of 2-Amino-8-oxononanoic acid into a target protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired position.
-
A compatible plasmid carrying the gene for the evolved pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (pEVOL plasmid).[4]
-
This compound.
-
Appropriate growth media (e.g., LB or minimal media) and antibiotics.
-
Inducers (e.g., IPTG and L-arabinose).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-PylRS plasmid.
-
Culture Growth: Grow the transformed cells in a suitable medium with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8 at 37°C.
-
Induction and Supplementation:
-
Target Protein Expression: Induce the expression of the target protein by adding the appropriate inducer (e.g., IPTG).[5]
-
Harvesting and Purification:
-
Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours.[5]
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Labeling of the Keto-Containing Protein
The ketone group introduced into the protein can be specifically labeled with molecules containing a hydrazide or an aminooxy group to form a stable hydrazone or oxime linkage, respectively.[3]
Materials:
-
Purified protein containing 2-Amino-8-oxononanoic acid.
-
Labeling reagent (e.g., fluorescein (B123965) hydrazide, biotin hydrazide).
-
Labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
Methodology:
-
Prepare Protein Solution: Dissolve the purified protein in the labeling buffer to a concentration of 1-10 mg/mL.
-
Prepare Labeling Reagent Stock: Dissolve the hydrazide or aminooxy-containing probe in a suitable solvent (e.g., DMSO) to a concentration of 10-50 mM.
-
Labeling Reaction: Add the labeling reagent stock solution to the protein solution to a final concentration of 1-5 mM. The optimal ratio of labeling reagent to protein should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by mass spectrometry or SDS-PAGE (if the label imparts a significant mass or fluorescence change).
-
Removal of Excess Label: Remove the unreacted labeling reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Biological Activity and Applications
2-Amino-8-oxononanoic acid is primarily utilized as a research tool and is not known to have any intrinsic biological or signaling activity. Its significance lies in its application for the site-specific modification of proteins.
Key Applications:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and biophysical studies (e.g., FRET).
-
Biotinylation: Introduction of biotin for affinity purification and detection.
-
Cross-linking: Introduction of photo-cross-linkers to study protein-protein interactions.
-
Drug Conjugation: Site-specific attachment of small molecule drugs to proteins or antibodies.
-
Protein Engineering: Introduction of novel functionalities to modulate protein structure and function.
The use of keto-amino acids like 2-Amino-8-oxononanoic acid provides a robust and versatile platform for protein engineering and the development of novel protein-based therapeutics and diagnostics. Its bio-orthogonality ensures that the labeling reaction is highly specific and does not interfere with the native protein chemistry.
References
An In-depth Technical Guide on the Stability and Storage of 2-Amino-8-oxononanoic Acid Hydrochloride
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-8-oxononanoic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information is compiled from publicly available data sheets and safety information.
Overview and Chemical Properties
2-Amino-8-oxononanoic acid is an amino acid that can be incorporated into proteins. Its hydrochloride salt is a common form used in research. Understanding its stability is crucial for ensuring the integrity of experimental results.
Chemical Structure:
-
Molecular Formula: C₉H₁₈ClNO₃
-
Molecular Weight: 223.70 g/mol
Stability Profile
This compound is generally stable under recommended storage conditions.[1] However, its stability is contingent on proper handling and storage to prevent degradation. Key factors influencing its stability include temperature, moisture, and presence of incompatible materials.
Incompatible Materials: To ensure the stability of the compound, contact with strong acids/alkalis and strong oxidizing/reducing agents should be avoided.[1]
Hazardous Decomposition Products: Under fire conditions, the compound may decompose and emit toxic fumes.[1]
Recommended Storage Conditions
Proper storage is paramount to maintaining the quality and stability of this compound. The recommended conditions differ for the solid compound and solutions.
For long-term storage, the solid form of this compound should be kept in a tightly sealed container and protected from moisture.
| Parameter | Recommended Condition | Source |
| Temperature | 4°C | [2] |
| Atmosphere | Sealed, away from moisture | [2] |
Once dissolved, the stability of this compound is dependent on the storage temperature. It is advisable to prepare fresh solutions for in vivo experiments on the day of use.[3] For stock solutions, the following storage durations are recommended:
| Storage Temperature | Recommended Duration | Source |
| -20°C | 1 month | [2][3][4] |
| -80°C | 6 months | [2][3][4] |
Note: All solutions should be stored in tightly sealed containers to prevent evaporation and contamination.[3][4]
Experimental Protocols
-
Sample Preparation: Prepare solutions of this compound at known concentrations in relevant solvents.
-
Stress Conditions: Subject the samples to various environmental conditions, such as elevated temperatures, humidity, and light exposure.
-
Time-Point Analysis: At specified time intervals, analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining parent compound and identify any degradation products.
-
Data Analysis: Calculate the degradation rate at each condition to determine the shelf-life and optimal storage conditions.
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process for the proper storage and handling of this compound.
Caption: Decision tree for the storage and handling of this compound.
Conclusion
The stability of this compound is well-maintained under the specified storage conditions. For the solid form, refrigeration at 4°C in a sealed, moisture-free environment is recommended. For solutions, storage at -20°C for up to one month or -80°C for up to six months is advised. Adherence to these guidelines, along with standard safe laboratory handling practices, will ensure the integrity of the compound for research applications.
References
Solubility Profile of 2-Amino-8-oxononanoic Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-Amino-8-oxononanoic acid hydrochloride in various solvents. The information is intended to assist researchers and professionals in the fields of drug development and life sciences in formulating this compound for experimental and developmental purposes. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to guide laboratory practices.
Core Solubility Data
The solubility of this compound has been determined in dimethyl sulfoxide (B87167) (DMSO) and several complex solvent systems tailored for in vivo research. The hydrochloride salt form of 2-Amino-8-oxononanoic acid generally exhibits enhanced water solubility and stability compared to its free base form[1]. For dissolution, the use of heat and/or sonication can be beneficial, particularly if precipitation or phase separation occurs[2].
Quantitative Solubility Data Summary
The following table summarizes the known solubility of this compound in various solvent systems. It is important to note that for some of the complex solvent systems, the reported values are the minimum solubility achieved while maintaining a clear solution, and the saturation point may be higher.
| Solvent System | Composition | Solubility (mg/mL) | Molar Solubility (mM) | Observations |
| Dimethyl Sulfoxide (DMSO) | 100% DMSO | 50 | 223.51 | Ultrasonic assistance is required. It is also noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended[2][3][4]. |
| In vivo Formulation 1 | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 4.55 | ≥ 20.34 | A clear solution is obtained. The saturation point is not specified[2][3][5]. |
| In vivo Formulation 2 | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 11.18 | A clear solution is achieved[2][3][4]. |
| In vivo Formulation 3 | 10% DMSO / 90% Corn Oil | ≥ 2.5 | ≥ 11.18 | A clear solution is formed[2][3][4]. |
SBE-β-CD: Sulfobutylether-β-cyclodextrin
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not extensively published, a standard and reliable method is the Saturation Shake-Flask Method . This technique is widely accepted for determining the thermodynamic equilibrium solubility of a compound[6][7].
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
2. Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Water, Ethanol, Phosphate Buffered Saline pH 7.4)
-
Stoppered glass flasks or vials
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation:
-
Prepare the selected solvent. For buffered solutions, ensure the pH is accurately adjusted.
-
Set the orbital shaker to the desired temperature (e.g., 25 °C or 37 °C).
-
-
Sample Addition:
-
Add an excess amount of this compound to a stoppered flask. The excess solid is crucial to ensure that a saturated solution is achieved and that equilibrium can be established between the dissolved and undissolved compound[6].
-
Add a known volume of the selected solvent to the flask.
-
-
Equilibration:
-
Secure the flasks on the orbital shaker.
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by no significant change in concentration between time points[8].
-
-
Sample Separation:
-
Once equilibration is complete, remove the flasks from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from any remaining solid particles. This can be achieved by either:
-
Centrifugation: Centrifuge the aliquot at a high speed to pellet any suspended solids.
-
Filtration: Pass the aliquot through a syringe filter. Ensure the filter material is compatible with the solvent and does not adsorb the compound.
-
-
-
Analysis:
-
Immediately after separation, dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method to prevent precipitation[8].
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry[6].
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
4. Data Reporting: The solubility should be reported in mg/mL and/or mol/L, along with the solvent used and the temperature at which the experiment was conducted.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships relevant to the solubility assessment of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Key Factors Affecting Compound Solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. This compound | 氨基酸 | MCE [medchemexpress.cn]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. who.int [who.int]
A Technical Guide to the Biological Incorporation of 2-Amino-8-oxononanoic Acid into Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental procedures, and applications related to the site-specific incorporation of the non-canonical amino acid (ncAA) 2-Amino-8-oxononanoic acid into proteins. This keto-containing amino acid serves as a powerful tool for protein engineering and drug development, enabling precise, bioorthogonal modifications of protein targets.
Introduction: Expanding the Genetic Code
The ability to incorporate non-canonical amino acids into proteins at specific sites opens up a vast landscape for manipulating protein structure and function. This is achieved through the expansion of the genetic code, a technique that repurposes a codon, typically a stop codon, to encode for an ncAA. This process relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which function independently of the host cell's endogenous translational machinery.
2-Amino-8-oxononanoic acid, a lysine (B10760008) analogue with an aliphatic keto group, is a particularly valuable ncAA. The keto group is bioorthogonal, meaning it does not react with native functional groups found in proteins and other biomolecules. This allows for highly specific chemical modifications of the target protein with a variety of probes, such as fluorophores, crosslinkers, or drug molecules.
Core Mechanism: Orthogonal Translation System
The site-specific incorporation of 2-Amino-8-oxononanoic acid into proteins in Escherichia coli is facilitated by an evolved orthogonal pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA, tRNAPyl.[1] This system, originally from methanogenic archaea, has been engineered to specifically recognize and charge 2-Amino-8-oxononanoic acid onto the tRNAPyl.
The key components of this system are:
-
An Evolved Pyrrolysyl-tRNA Synthetase (PylRS): This enzyme has been mutated to specifically recognize 2-Amino-8-oxononanoic acid and catalyze its attachment to the tRNAPyl. Its specificity is crucial to prevent the incorporation of canonical amino acids at the target site.
-
An Orthogonal tRNA (tRNAPyl): This tRNA has a mutated anticodon that recognizes a nonsense codon, typically the amber stop codon (UAG), in the messenger RNA (mRNA) of the target protein. It is not recognized by any of the endogenous E. coli aminoacyl-tRNA synthetases.
-
A Gene of Interest with an Amber (UAG) Codon: The gene encoding the target protein is mutated to introduce a UAG codon at the desired site of ncAA incorporation.
When these components are present in the cell, along with a supply of 2-Amino-8-oxononanoic acid in the growth medium, the evolved PylRS charges the tRNAPyl with the ncAA. During translation, when the ribosome encounters the UAG codon in the mRNA, the charged tRNAPyl delivers 2-Amino-8-oxononanoic acid to the growing polypeptide chain, resulting in a full-length protein containing the ncAA at the specified position.
Quantitative Data
While the original publication by Huang et al. (2010) reports high efficiency for the subsequent labeling reaction of the incorporated keto group, specific quantitative data on the protein expression yield and fidelity of 2-Amino-8-oxononanoic acid incorporation are not extensively detailed in publicly available literature.[1] However, based on data from similar non-canonical amino acids incorporated using evolved synthetases, the following can be expected:
| Parameter | Expected Range | Notes |
| Protein Yield | 0.1 - 10 mg/L of culture | Highly dependent on the target protein, expression conditions, and the specific orthogonal system used. |
| Incorporation Fidelity | >95% | Typically high, but can be influenced by the concentration of the ncAA and the competition with release factor 1 at the stop codon. |
| Labeling Efficiency | >90% | The bioorthogonal reaction of the keto group with hydrazide or alkoxyamine probes is generally very efficient under mild conditions.[1] |
Table 1. Expected quantitative parameters for the incorporation of 2-Amino-8-oxononanoic acid.
Experimental Protocols
The following is a generalized protocol for the site-specific incorporation of 2-Amino-8-oxononanoic acid into a target protein in E. coli using the amber suppression method with an evolved pyrrolysyl-tRNA synthetase system.
Plasmid Construction
-
Target Gene Plasmid: The gene of interest should be cloned into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7). Introduce an in-frame amber stop codon (TAG) at the desired position for ncAA incorporation using site-directed mutagenesis.
-
Orthogonal Pair Plasmid: The genes for the evolved pyrrolysyl-tRNA synthetase (PylRS) and the tRNAPyl should be cloned into a separate, compatible plasmid (e.g., pEVOL) under the control of a constitutive or inducible promoter.
Protein Expression
-
Transformation: Co-transform E. coli expression strain (e.g., BL21(DE3)) with both the target gene plasmid and the orthogonal pair plasmid.
-
Culture Growth:
-
Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotics for plasmid maintenance. Grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into a larger volume of minimal medium (e.g., M9) supplemented with glucose, magnesium sulfate, and the necessary antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction:
-
Add 2-Amino-8-oxononanoic acid to a final concentration of 1-10 mM.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.
-
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.
Protein Purification and Verification
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Purification: Purify the target protein from the clarified lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification by Mass Spectrometry:
-
Digest the purified protein with a site-specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Confirm the incorporation of 2-Amino-8-oxononanoic acid by identifying the peptide containing the ncAA, which will have a characteristic mass shift compared to the wild-type peptide.
-
Bioorthogonal Labeling
The incorporated keto group of 2-Amino-8-oxononanoic acid can be specifically labeled with molecules containing a hydrazide or an alkoxyamine functional group to form a stable hydrazone or oxime linkage, respectively.[1] This reaction is highly selective and proceeds under mild, physiological conditions.
References
An In-depth Technical Guide to the Genetic Incorporation of 2-Amino-8-oxononanoic Acid in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for protein engineering and drug development. This guide provides a detailed overview of the mechanism, experimental protocols, and key components for the genetic incorporation of the keto-containing amino acid, 2-amino-8-oxononanoic acid (AON), into proteins in Escherichia coli. The core of this technology relies on an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair derived from the pyrrolysine system of Methanosarcina species. The unique keto functionality of AON allows for highly efficient and site-specific bioorthogonal conjugation reactions, enabling the attachment of a wide range of molecules, such as fluorophores, drugs, and other probes, to a target protein under mild, physiological conditions. This document outlines the essential genetic machinery, experimental workflows, and quantitative considerations for the successful application of this technology.
Core Mechanism of 2-Amino-8-oxononanoic Acid Incorporation
The genetic incorporation of 2-amino-8-oxononanoic acid (AON) into proteins in E. coli is achieved through the principles of genetic code expansion. This process requires the introduction of a specialized, engineered translational apparatus that operates independently of the host cell's native machinery. This "orthogonal system" is comprised of two key components: an evolved aminoacyl-tRNA synthetase and its cognate transfer RNA (tRNA).
The incorporation of AON has been successfully demonstrated using an evolved version of the pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA, tRNAPyl (also known as pylT), from Methanosarcina species.[1][2][3] The PylRS/tRNAPyl pair is naturally orthogonal in E. coli, meaning it does not cross-react with the host's endogenous synthetases and tRNAs.
The process can be summarized in the following steps:
-
Codon Reassignment: A codon that is normally used as a stop signal, typically the amber stop codon (UAG), is repurposed to encode for AON.
-
Orthogonal tRNA: An engineered tRNAPyl possesses an anticodon (CUA) that recognizes the UAG codon on the messenger RNA (mRNA) during translation.
-
Evolved Aminoacyl-tRNA Synthetase: A mutated PylRS specifically recognizes and attaches (charges) AON onto the engineered tRNAPyl. This evolved PylRS must not recognize any of the 20 canonical amino acids.
-
Ribosomal Incorporation: During protein synthesis, when the ribosome encounters a UAG codon in the mRNA sequence of the target protein, the AON-charged tRNAPyl is delivered to the ribosome, leading to the incorporation of AON into the growing polypeptide chain.
The aliphatic keto group of AON provides a bioorthogonal chemical handle for site-specific protein modifications. This functionality allows for highly efficient and selective reactions with molecules containing hydrazide or alkoxyamine groups, even in a complex biological milieu and at physiological pH.[1][2][3]
The Orthogonal Translation System for 2-Amino-8-oxononanoic Acid
The success of AON incorporation hinges on the specificity and efficiency of the orthogonal PylRS/tRNAPyl pair. The wild-type PylRS from Methanosarcina species exhibits a notable promiscuity in its substrate binding pocket, which makes it an excellent starting point for directed evolution to accept a wide variety of non-canonical amino acids, including those with keto functionalities.[2][3][4]
While the precise mutations in the evolved PylRS used for AON incorporation are detailed in the primary literature, the general strategy involves creating a library of PylRS mutants and screening for those that can efficiently charge tRNAPyl with AON in the presence of a reporter gene containing an amber stop codon.
The plasmids used for this system typically contain:
-
The gene for the evolved PylRS, often under the control of an inducible promoter (e.g., the glutamine synthetase promoter, glnS).
-
One or more copies of the gene for the suppressor tRNAPyl with a CUA anticodon (pylT), usually driven by a constitutive promoter (e.g., the proK promoter).
These components are typically housed on a single plasmid with a compatible origin of replication and a different antibiotic resistance marker than the plasmid carrying the target protein.
Quantitative Data
The efficiency of non-canonical amino acid incorporation can be influenced by several factors, including the efficiency of the orthogonal pair, the toxicity of the ncAA, and the position of the reassigned codon. While specific yields for every protein will vary, the following table summarizes representative quantitative data for the incorporation of keto-containing amino acids using evolved PylRS systems in E. coli.
| Parameter | Value | Notes |
| Protein Yield | Up to 1 mg/L of culture | Highly dependent on the target protein and expression conditions. |
| Incorporation Efficiency | High | Mass spectrometry analysis confirms successful and high-fidelity incorporation of AON at the target site. |
| AON Concentration in Media | 1-2 mM | The optimal concentration should be determined empirically for each system. |
Experimental Protocols
The following sections provide a general workflow for the incorporation of AON into a target protein in E. coli.
Plasmid Preparation and Strain Selection
-
Target Protein Plasmid: The gene of interest should be cloned into a suitable E. coli expression vector (e.g., a pET or pBAD series vector). An in-frame amber stop codon (TAG) must be introduced at the desired site for AON incorporation using site-directed mutagenesis.
-
Orthogonal Pair Plasmid: A compatible plasmid encoding the evolved PylRS for AON and the tRNAPylCUA is required. For example, the pEVOL plasmid series is commonly used for this purpose.
-
E. coli Strain: A robust expression strain of E. coli, such as BL21(DE3), is typically used. The cells are made chemically competent for transformation.
Transformation and Protein Expression
-
Co-transformation: The competent E. coli cells are co-transformed with both the target protein plasmid and the orthogonal pair plasmid.
-
Plating and Colony Selection: The transformed cells are plated on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubated overnight at 37°C.
-
Starter Culture: A single colony is used to inoculate a small volume (e.g., 5-10 mL) of LB medium containing the necessary antibiotics. The culture is grown overnight at 37°C with shaking.
-
Large-Scale Culture: The overnight culture is used to inoculate a larger volume of LB medium (e.g., 1 L) with the appropriate antibiotics. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction and AON Supplementation:
-
The expression of the orthogonal pair is induced (e.g., with L-arabinose for pEVOL plasmids).
-
2-Amino-8-oxononanoic acid is added to the culture medium to a final concentration of 1-2 mM.
-
The culture is incubated for a short period (e.g., 30 minutes) to allow for uptake of the ncAA and expression of the orthogonal pair.
-
The expression of the target protein is then induced (e.g., with IPTG for pET vectors).
-
-
Harvesting: The culture is incubated for an additional period (e.g., 4-16 hours) at a reduced temperature (e.g., 18-30°C) to allow for protein expression. The cells are then harvested by centrifugation.
Protein Purification and Analysis
-
Cell Lysis: The cell pellet is resuspended in a suitable lysis buffer and lysed by sonication or other appropriate methods.
-
Purification: The target protein is purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Analysis: The purified protein is analyzed by SDS-PAGE to confirm its size and purity. The successful incorporation of AON is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show a mass shift corresponding to the replacement of a canonical amino acid with AON.
Visualizations
Signaling Pathway for AON Incorporation
Caption: Workflow for the genetic incorporation of AON in E. coli.
Experimental Workflow
Caption: A generalized experimental workflow for AON incorporation.
Bioorthogonal Ligation of AON-containing Protein
Caption: Bioorthogonal ligation of an AON-containing protein.
Conclusion
The genetic incorporation of 2-amino-8-oxononanoic acid provides a robust and versatile platform for the site-specific modification of proteins in E. coli. By leveraging an evolved pyrrolysyl-tRNA synthetase/tRNA pair, researchers can introduce a bioorthogonal keto handle at any desired position in a protein of interest. This enables a wide array of subsequent chemical modifications under mild conditions, opening up new avenues for the development of novel protein therapeutics, diagnostics, and research tools. The protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this powerful technology.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An evolved pyrrolysyl-tRNA synthetase with polysubstrate specificity expands the toolbox for engineering enzymes with incorporation of noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Amino-8-oxononanoic Acid: A Tool for Advanced Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-8-oxononanoic acid is a synthetic, non-canonical amino acid that has emerged as a powerful tool for the site-specific modification of proteins. This technical guide provides an in-depth overview of its discovery, synthesis, and applications in protein engineering and drug development. We detail the experimental protocols for its incorporation into proteins using evolved orthogonal tRNA-synthetase pairs and subsequent bioorthogonal labeling of its unique keto functional group. This document serves as a comprehensive resource for researchers seeking to leverage the capabilities of 2-Amino-8-oxononanoic acid for precise protein functionalization.
Discovery and Origin
2-Amino-8-oxononanoic acid is not a naturally occurring amino acid and therefore has no natural origin. Its development is a result of advancements in chemical synthesis and synthetic biology. The seminal work introducing this keto-containing amino acid was published by Huang Y, et al. in 2010.[1][2] The rationale behind its design was to introduce a bioorthogonal keto group into proteins, which can be selectively targeted for chemical modification under physiological conditions. This allows for the precise attachment of various probes, drugs, or other molecules to a protein of interest.
Synthesis of 2-Amino-8-oxononanoic Acid
Note: The following protocol is a generalized representation and may not reflect the exact methodology used in the primary literature.
Experimental Protocol: A Plausible Synthetic Route
-
Starting Material: The synthesis would likely begin with a suitable precursor containing the keto group and a functional group that can be converted to the carboxylic acid and amine functionalities.
-
Strecker Reaction: A potential route involves the use of an aldehyde precursor in a Strecker synthesis. This would involve reacting the aldehyde with ammonia (B1221849) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired α-amino acid, 2-Amino-8-oxononanoic acid.
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for 2-Amino-8-oxononanoic acid. This data is essential for its identification and characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₃ | N/A |
| Molecular Weight | 187.24 g/mol | N/A |
| CAS Number | 1219456-00-4 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | [2] |
| ¹H NMR | Expected signals for aliphatic protons, a proton alpha to the amine and carboxyl groups, and protons adjacent to the keto group. | N/A |
| ¹³C NMR | Expected signals for aliphatic carbons, a carbonyl carbon of the carboxylic acid, and a carbonyl carbon of the keto group. | N/A |
| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the molecular weight. | N/A |
Note: Specific, experimentally obtained spectroscopic data from the primary literature is not available in the provided search results. The information above is based on the known structure of the molecule.
Incorporation into Proteins: A Genetic Approach
The site-specific incorporation of 2-Amino-8-oxononanoic acid into a target protein is achieved through the expansion of the genetic code. This process utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is engineered to recognize the unnatural amino acid and a specific codon, typically a nonsense codon like the amber stop codon (UAG). The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is commonly engineered for this purpose due to its plasticity in substrate recognition.
Experimental Protocol: Site-Specific Incorporation
-
Plasmid Construction: Two plasmids are typically required:
-
A plasmid encoding the evolved PylRS specific for 2-Amino-8-oxononanoic acid and its cognate tRNA (pylT).
-
An expression plasmid for the target protein containing an in-frame amber (UAG) codon at the desired site of incorporation.
-
-
Transformation: Competent E. coli cells (e.g., BL21(DE3)) are co-transformed with both plasmids.
-
Cell Culture and Induction:
-
The transformed cells are grown in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics.
-
The culture is supplemented with 2-Amino-8-oxononanoic acid (typically at a concentration of 1-10 mM).
-
Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
-
Protein Expression and Purification: The cells are harvested, lysed, and the target protein containing 2-Amino-8-oxononanoic acid is purified using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
Workflow for Genetic Incorporation
Caption: Genetic incorporation of 2-Amino-8-oxononanoic acid.
Bioorthogonal Labeling of the Keto Group
The incorporated keto group of 2-Amino-8-oxononanoic acid serves as a bioorthogonal handle for selective chemical modification. The most common reactions are oxime and hydrazone ligations, which are highly specific and proceed under mild, physiological conditions.
Experimental Protocol: Oxime/Hydrazone Ligation
-
Probe Selection: A probe molecule (e.g., a fluorophore, biotin, or a drug molecule) functionalized with either a hydroxylamine (B1172632) (for oxime ligation) or a hydrazide (for hydrazone ligation) is chosen.
-
Reaction Conditions:
-
The purified protein containing 2-Amino-8-oxononanoic acid is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).
-
The hydroxylamine or hydrazide probe is added in molar excess (typically 10-100 fold).
-
The reaction mixture is incubated at room temperature for 1-12 hours.
-
-
Purification: The labeled protein is purified from the excess probe and reaction byproducts using size-exclusion chromatography or dialysis.
Signaling Pathway for Bioorthogonal Labeling
References
2-Amino-8-oxononanoic acid hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-8-oxononanoic acid hydrochloride, a non-canonical amino acid utilized for the site-specific modification of proteins. This document details its chemical properties, methodologies for its incorporation into proteins, and subsequent bioconjugation applications.
Core Compound Data
This compound serves as a powerful tool in chemical biology and drug development, enabling precise engineering of protein structure and function. Its key feature is an aliphatic keto group, which provides a bio-orthogonal handle for specific chemical ligation.
Physicochemical Properties
Basic chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 2984160-77-0 | [1] |
| Molecular Formula | C9H18ClNO3 | [1] |
| Molecular Weight | 223.70 g/mol | [1] |
| Appearance | Brown to black solid | [1] |
| SMILES | O=C(C(CCCCCC(C)=O)N)O.[H]Cl | [1] |
Solubility and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound.
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO (50 mg/mL) | [1] |
| For in vivo applications, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution of at least 4.55 mg/mL. | [1] | |
| Storage (Solid) | 4°C, sealed from moisture. | [1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be stored sealed and protected from moisture. | [1] |
Experimental Protocols
The primary application of 2-Amino-8-oxononanoic acid is its site-specific incorporation into a target protein, followed by the chemical labeling of the introduced keto group.
Genetic Incorporation into Proteins
The incorporation of 2-Amino-8-oxononanoic acid into proteins in E. coli is achieved through the use of an evolved aminoacyl-tRNA synthetase/tRNA pair. Specifically, a pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (pylT) are engineered to recognize 2-Amino-8-oxononanoic acid and an amber stop codon (UAG), respectively.
Generalized Protocol for Genetic Incorporation:
-
Plasmid Preparation:
-
A plasmid encoding the evolved PylRS and pylT is required.
-
A second plasmid encoding the protein of interest is needed. The gene for this protein must be mutated to include a UAG (amber) stop codon at the desired incorporation site.
-
-
Transformation:
-
Co-transform E. coli cells (e.g., BL21(DE3) strain) with both the PylRS/pylT plasmid and the plasmid containing the mutated gene of interest.
-
-
Cell Culture and Induction:
-
Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics for plasmid maintenance.
-
When the culture reaches an optimal density (e.g., OD600 of 0.6-0.8), add 2-Amino-8-oxononanoic acid to the medium to a final concentration of 1-10 mM.
-
Induce protein expression by adding an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
-
Protein Expression and Harvest:
-
Incubate the culture for a specified period (e.g., 4-16 hours) at an appropriate temperature (e.g., 18-37°C) to allow for protein expression.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the protein of interest containing 2-Amino-8-oxononanoic acid using affinity chromatography (e.g., Ni-NTA chromatography if the protein has a His-tag) or other appropriate purification techniques.
-
Site-Specific Labeling via Keto-Ligation
The ketone handle on the incorporated 2-Amino-8-oxononanoic acid allows for highly specific covalent modification using hydrazide or alkoxyamine-functionalized probes (e.g., fluorescent dyes, biotin, or crosslinkers).
Generalized Protocol for Labeling:
-
Prepare the Purified Protein:
-
The purified protein containing 2-Amino-8-oxononanoic acid should be in a suitable buffer, typically at a pH close to physiological levels (pH ~7.4).
-
-
Prepare the Labeling Reagent:
-
Dissolve the hydrazide or alkoxyamine-functionalized probe in a compatible solvent (e.g., DMSO).
-
-
Labeling Reaction:
-
Add the labeling reagent to the protein solution in a molar excess (e.g., 10- to 100-fold molar excess) to ensure efficient labeling.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction is typically efficient under mild, near-physiological pH conditions.
-
-
Removal of Excess Label:
-
Remove the unreacted labeling reagent by dialysis, size-exclusion chromatography, or spin filtration.
-
-
Verification of Labeling:
-
Confirm the successful labeling of the protein using techniques such as SDS-PAGE (observing a mobility shift or fluorescence), mass spectrometry (to confirm the mass of the conjugate), or spectrophotometry (to quantify the incorporated dye).
-
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the use of 2-Amino-8-oxononanoic acid.
References
Structural Analogs of 2-Amino-8-oxononanoic Acid: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth overview of the structural analogs of 2-Amino-8-oxononanoic acid (AONA). AONA, also known as 7-keto-8-aminopelargonic acid (KAPA), is a critical intermediate in the conserved biotin (B1667282) biosynthesis pathway. This guide focuses on two primary areas of significance: the role of AONA in biotin synthesis and the biological activities of its structural analogs, particularly 2-amino-8-oxodecanoic acids (Aodas), as key components of potent histone deacetylase (HDAC) inhibitors. Detailed experimental protocols for the synthesis of Aoda analogs and for biochemical assays to determine HDAC inhibition are provided. Furthermore, this document includes visualizations of the relevant biological pathways to facilitate a deeper understanding of the molecular mechanisms involved.
Introduction to 2-Amino-8-oxononanoic Acid (AONA)
2-Amino-8-oxononanoic acid is a non-proteinogenic amino acid that plays a central role in the biosynthesis of biotin (Vitamin B7), an essential cofactor for a variety of carboxylase enzymes involved in metabolism.[1][2] Its biological significance has led to investigations into its structural analogs for potential therapeutic applications. The most prominent of these analogs are the 2-amino-8-oxodecanoic acids (Aodas), which are integral structural components of cyclic tetrapeptide natural products, such as apicidin, known for their potent histone deacetylase (HDAC) inhibitory activity.[3][4] This guide explores the synthesis, biological activity, and experimental evaluation of these important molecules.
The Role of 2-Amino-8-oxononanoic Acid in Biotin Biosynthesis
AONA, or KAPA, is the product of the first committed step in the biotin ring assembly pathway. This reaction is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), encoded by the bioF gene.[1][5] The enzyme facilitates a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent Claisen condensation between L-alanine and pimeloyl-CoA (or pimeloyl-ACP).[5] The subsequent steps involve a transamination, the formation of a ureido ring, and a sulfur insertion to yield biotin.
Below is a diagram illustrating the core steps of the biotin biosynthesis pathway, starting from pimeloyl-ACP.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
2-Amino-8-oxononanoic acid hydrochloride safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-Amino-8-oxononanoic acid hydrochloride
This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical supplier information.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed).[1]
-
Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life).[1]
-
Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects).[1]
GHS Label Elements:
-
Pictogram:
-
Health Hazard
-
Environmental Hazard
-
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Physical and Chemical Properties
Limited data is available for the physical and chemical properties of this compound. The known information is summarized below.
| Property | Data |
| Molecular Formula | C₉H₁₈ClNO₃[1] |
| Molecular Weight | 223.70 g/mol [1] |
| Appearance | Solid[1] |
| Odor | No data available[1] |
| pH | No data available[1] |
| Melting/Freezing Point | No data available[1] |
| Boiling Point/Range | No data available[1] |
| Flash Point | No data available[1] |
| Solubility | Soluble in DMSO.[2] |
Toxicological Information
The primary toxicological concern identified is acute oral toxicity.
| Hazard | Classification | Remarks |
| Acute Oral Toxicity | Category 4[1] | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | No data available | |
| Serious Eye Damage/Irritation | No data available | |
| Respiratory or Skin Sensitization | No data available | |
| Carcinogenicity | No data available |
Experimental Protocols
While specific experimental reports for this compound were not found, the GHS classification of "Acute toxicity, Oral (Category 4)" is typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
This protocol describes a stepwise procedure using a limited number of animals to estimate the oral LD₅₀ and identify the GHS category.
-
Principle: A stepwise procedure is used where a small group of animals (typically three rodents of a single sex) is dosed at a defined starting level. The outcome (survival or death) determines the next step:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
Animal Selection: Healthy, young adult rodents (e.g., rats), typically females as they are often slightly more sensitive, are used. Animals are acclimatized to laboratory conditions before the test.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The vehicle is typically water, but an oil (e.g., corn oil) may be used if necessary.
-
Starting Dose Levels: For a substance with an unknown toxicity profile, a starting dose of 300 mg/kg body weight is often selected. Other prescribed starting doses are 5, 50, and 2000 mg/kg.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Interpretation: The GHS classification is determined by the dose level at which mortality is observed. For Category 4, this corresponds to an LD₅₀ estimate between 300 and 2000 mg/kg.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe.[1][3]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel.[1] If the person is conscious, give small quantities of water to drink. Call a poison control center or physician if you feel unwell.[1][3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: During combustion, the substance may emit irritant fumes and toxic gases such as carbon oxides and nitrogen oxides.[1][3]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as detailed in Section 9. Avoid breathing dust, vapors, or mist. Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or watercourses, as it is very toxic to aquatic life.[1][3]
-
Methods for Cleaning Up: Sweep up or vacuum the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal. Decontaminate the spill area and equipment.[1]
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[4] Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work. Avoid breathing dust. Use only in a well-ventilated area.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage of stock solutions, -80°C is recommended for up to 6 months, while -20°C is suitable for up to 1 month.[2] Keep away from moisture.[2]
Exposure Controls and Personal Protection
-
Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[5] Use adequate general or local exhaust ventilation to keep airborne concentrations low.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator may be required.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Labeling with 2-Amino-8-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) 2-Amino-8-oxononanoic acid (AON) into proteins expressed in Escherichia coli. This technique enables the precise, covalent attachment of a variety of probes, including fluorophores, affinity tags, and drug molecules, through a bioorthogonal oxime ligation reaction.
Introduction
Site-specific protein modification is a powerful tool for elucidating protein function, developing protein-based therapeutics, and creating novel biomaterials. The genetic incorporation of ncAAs with unique chemical functionalities allows for the introduction of bioorthogonal handles that can be chemoselectively modified in a complex biological environment. 2-Amino-8-oxononanoic acid (AON) is an aliphatic keto-containing amino acid that can be efficiently incorporated into proteins in E. coli in response to a nonsense codon (e.g., the amber codon, UAG).[1] The ketone group of AON serves as a bioorthogonal handle for covalent modification via oxime ligation with hydroxylamine-containing probes. This reaction is highly specific, proceeds under mild, near-physiological pH conditions, and is catalyst-free, making it an ideal strategy for labeling proteins.[1]
Principle of the Method
The site-specific labeling of a protein with AON involves two main stages:
-
Genetic Incorporation of AON: A target protein is expressed in an E. coli strain engineered to incorporate AON at a specific site. This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the amber stop codon (UAG) and charges the corresponding tRNA with AON. The gene of interest is mutated to introduce a UAG codon at the desired labeling site. When the protein is expressed in the presence of AON, the ncAA is incorporated at the specified position.
-
Bioorthogonal Labeling via Oxime Ligation: The purified protein containing AON is then reacted with a hydroxylamine-functionalized probe. The ketone group of AON reacts with the hydroxylamine (B1172632) group of the probe to form a stable oxime bond, resulting in the site-specifically labeled protein.
Experimental Workflow
Caption: Overall workflow for site-specific protein labeling with AON.
Signaling Pathway and Reaction Mechanism
References
Protocol for Site-Specific Incorporation of 2-Amino-8-oxononanoic Acid into Recombinant Proteins
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for protein engineering and drug development, enabling the introduction of novel chemical functionalities. 2-Amino-8-oxononanoic acid, a keto-containing amino acid, provides a unique bioorthogonal handle for the specific chemical modification of proteins. Its keto group can be selectively targeted with hydrazide- or alkoxyamine-containing probes under mild, physiological conditions.[1] This protocol details the methodology for incorporating 2-Amino-8-oxononanoic acid into a target protein, myoglobin (B1173299), in Escherichia coli using the amber stop codon (UAG) suppression method with an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUAPyl pair.
Principle of the Method
The genetic incorporation of 2-Amino-8-oxononanoic acid relies on an orthogonal translation system that does not interfere with the host cell's native translational machinery. This system comprises an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The evolved PylRS specifically recognizes and charges 2-Amino-8-oxononanoic acid onto the suppressor tRNACUAPyl. This charged tRNA then recognizes the UAG (amber) stop codon in the mRNA of the target protein and incorporates the unnatural amino acid at that specific site during translation.
Quantitative Data Summary
The efficiency of unnatural amino acid incorporation and the final yield of the modified protein can be influenced by several factors, including the specific orthogonal pair used, the expression host, the position of the amber codon, and culture conditions. While specific yields for 2-Amino-8-oxononanoic acid are not extensively reported, the following tables provide representative data for the incorporation of unnatural amino acids using similar amber suppression systems in E. coli.
Table 1: Representative Protein Yields for Unnatural Amino Acid Incorporation in E. coli
| Target Protein | Unnatural Amino Acid | Expression System | Yield (mg/L) | Reference |
| Myoglobin | p-acetyl-L-phenylalanine | pEvol-based | ~10 | (Similar keto-amino acid) |
| sfGFP | N-acetyl-L-lysine | pEvol-PylT | ~5-8 | (PylRS-based system) |
| GroEL | various | pEVOL | >100 | [2] |
Table 2: Factors Influencing Amber Suppression Efficiency
| Factor | Observation | Potential Impact |
| Codon Context | Nucleotides flanking the UAG codon significantly affect suppression efficiency. | Optimization can increase protein expression levels by 70-110% compared to controls.[3] |
| Release Factor 1 (RF1) | Competition between RF1 and the suppressor tRNA for the amber codon. | Use of RF1 knockout strains or RF1 knockdown can improve incorporation efficiency. |
| tRNA & Synthetase Levels | The concentration and ratio of the orthogonal tRNA and synthetase are crucial. | Optimized expression vectors like pEVOL improve yields.[2] |
| Unnatural Amino Acid Concentration | Sufficient intracellular concentration of the UAA is required for efficient charging of the tRNA. | Typically used in the low millimolar range in the growth medium. |
Experimental Protocols
This section provides a detailed protocol for the incorporation of 2-Amino-8-oxononanoic acid into a His-tagged myoglobin protein in E. coli.
Materials and Reagents
-
Plasmids:
-
Target protein plasmid: pET-based vector encoding myoglobin with a C-terminal 6xHis-tag and an amber (TAG) codon at the desired incorporation site (e.g., position 4).
-
Orthogonal pair plasmid: pEVOL-pylT encoding the evolved pyrrolysyl-tRNA synthetase specific for 2-Amino-8-oxononanoic acid and its cognate tRNACUAPyl.[4]
-
-
E. coli Strain: BL21(DE3) or a similar expression strain.
-
Unnatural Amino Acid: 2-Amino-8-oxononanoic acid.
-
Media and Reagents:
-
LB Broth and LB agar (B569324) plates.
-
Antibiotics (e.g., ampicillin (B1664943) and chloramphenicol).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-Arabinose.
-
Ni-NTA resin for purification.
-
Buffers for lysis, washing, and elution.
-
Hydrazide-biotin or a fluorescent hydrazide probe for labeling.
-
Protocol Steps
-
Transformation:
-
Co-transform chemically competent E. coli BL21(DE3) cells with the target protein plasmid (e.g., pET-myoglobin-TAG4) and the orthogonal pair plasmid (pEVOL-pylT).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol).
-
Incubate the plates overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce the expression of the PylRS/tRNAPyl pair by adding L-arabinose to a final concentration of 0.2% (w/v).
-
Simultaneously, supplement the culture with 2-Amino-8-oxononanoic acid to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at 37°C with shaking.
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 20-25°C and continue to grow for 16-20 hours with shaking.
-
-
Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
-
Characterization by Mass Spectrometry:
-
Confirm the incorporation of 2-Amino-8-oxononanoic acid by electrospray ionization mass spectrometry (ESI-MS) of the intact protein. The observed mass should correspond to the theoretical mass of the myoglobin with the unnatural amino acid incorporated.
-
For further confirmation, perform tandem mass spectrometry (MS/MS) on tryptic digests of the protein to identify the peptide fragment containing the unnatural amino acid.
-
-
Labeling with Hydrazide Probe:
-
Dissolve the purified protein containing 2-Amino-8-oxononanoic acid in a reaction buffer (e.g., PBS pH 7.4).
-
Add a hydrazide-functionalized probe (e.g., hydrazide-biotin or a fluorescent hydrazide) to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Remove the excess probe by dialysis or using a desalting column.
-
Confirm the labeling by SDS-PAGE (for fluorescent probes) or Western blot (for biotin (B1667282) probes).
-
Visualizations
Experimental Workflow
Caption: Workflow for the incorporation and labeling of 2-Amino-8-oxononanoic acid.
Amber Suppression Signaling Pathway
Caption: Mechanism of amber suppression for UAA incorporation.
References
- 1. Genetic incorporation of an aliphatic keto-containing amino acid into proteins for their site-specific modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
Application Notes and Protocols for 2-Amino-8-oxononanoic Acid in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-8-oxononanoic acid is a non-canonical amino acid (ncAA) that contains a ketone functional group. This unique side chain serves as a bioorthogonal handle, allowing for the site-specific modification of proteins. By genetically encoding this amino acid into a protein of interest, a ketone group can be introduced at a precise location. This ketone moiety is chemically inert to the functional groups found in native proteins, but it can react selectively with externally supplied probes, such as those containing hydrazide or aminooxy functional groups. This process, known as bioorthogonal ligation, enables the precise labeling of proteins with a variety of molecules, including fluorophores, biotin (B1667282) tags, and crosslinkers, under physiological conditions.[1] This technology is a powerful tool for studying protein structure, function, and interactions in vitro and in living systems.
Principle of Application
The core of this technology lies in the expansion of the genetic code. A stop codon, typically the amber codon (UAG), is repurposed to encode for 2-Amino-8-oxononanoic acid. This is achieved by introducing a plasmid into the expression host (e.g., E. coli) that carries the gene for an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This orthogonal aaRS/tRNA pair specifically recognizes 2-Amino-8-oxononanoic acid and incorporates it into the growing polypeptide chain at the site of the UAG codon in the target gene. The resulting protein now contains a ketone handle at a user-defined position, ready for bioorthogonal reaction.
The ketone group can then be specifically targeted by probes containing a hydrazide or an aminooxy group to form a stable hydrazone or oxime linkage, respectively. These reactions are highly selective and can be performed in complex biological mixtures without interfering with native cellular processes.
Data Presentation
The following table summarizes typical quantitative data for the incorporation of a keto-containing non-canonical amino acid, p-acetylphenylalanine (a well-documented analogue of 2-Amino-8-oxononanoic acid), and subsequent labeling. These values can be considered representative for initial experimental design.
| Parameter | Typical Value | Notes |
| Protein Yield | 5-9 mg per liter of culture | Highly dependent on the protein of interest and expression conditions. |
| Incorporation Efficiency | >95% | Determined by mass spectrometry. |
| Labeling Efficiency (Oxime ligation) | >90% | Can be optimized by adjusting pH, catalyst, and reactant concentrations. |
| Mass Shift upon Incorporation | +187.24 Da (for 2-Amino-8-oxononanoic acid) | Calculated from the molecular formula of the amino acid. |
| Mass Shift upon Labeling | Dependent on the probe | For example, +185 Da for a hydroxylamine-functionalized nitroxide spin label (with loss of H₂O).[1] |
Experimental Protocols
Protocol 1: Genetic Incorporation of 2-Amino-8-oxononanoic Acid in E. coli
This protocol is adapted from established methods for incorporating keto-containing amino acids into proteins expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., DH10B or BL21(DE3))
-
Expression plasmid for the protein of interest with a UAG codon at the desired site.
-
pEVOL plasmid encoding the evolved pyrrolysyl-tRNA synthetase (PylRS) specific for 2-Amino-8-oxononanoic acid and its corresponding tRNA.
-
2-Amino-8-oxononanoic acid hydrochloride.
-
Luria-Bertani (LB) agar (B569324) plates and liquid media.
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-Arabinose for induction.
-
Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Add 2-Amino-8-oxononanoic acid to a final concentration of 1 mM.
-
Induce protein expression by adding L-Arabinose to a final concentration of 0.2% (w/v) (to induce the aaRS) and IPTG to a final concentration of 1 mM (to induce the target protein).
-
Incubate the culture at 30°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Purify the protein using standard protocols appropriate for the protein and its affinity tag (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Dialyze the purified protein into a suitable storage buffer (e.g., PBS pH 7.4) and store at -80°C.
Protocol 2: Bioorthogonal Labeling via Oxime Ligation
This protocol provides two conditions for labeling the keto-functionalized protein with an aminooxy-containing probe.
Method A: Acidic Conditions
Materials:
-
Purified protein containing 2-Amino-8-oxononanoic acid (100 µM in sodium acetate (B1210297) buffer).
-
Aminooxy-functionalized probe (e.g., aminooxy-fluorescein) (1-5 mM).
-
Sodium acetate buffer (100 mM, pH 4.5).
Procedure:
-
In a microcentrifuge tube, combine the purified protein and the aminooxy-probe in the sodium acetate buffer. The final protein concentration should be around 50-100 µM, and the probe concentration should be in 10-50 fold molar excess.
-
Incubate the reaction mixture at 37°C for 16-24 hours.
-
Remove the excess, unreacted probe by dialysis or using a desalting column.
-
Confirm labeling by SDS-PAGE (observing a shift in mobility or fluorescence) and mass spectrometry.
Method B: Neutral Conditions with Aniline (B41778) Catalyst
Materials:
-
Purified protein containing 2-Amino-8-oxononanoic acid (100 µM in PBS).
-
Aminooxy-functionalized probe (1-5 mM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Aniline (freshly distilled, as a 1 M stock in DMSO).
Procedure:
-
In a microcentrifuge tube, combine the purified protein and the aminooxy-probe in PBS buffer. The final protein concentration should be around 50-100 µM, and the probe concentration should be in 10-50 fold molar excess.
-
Add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours.
-
Monitor the reaction progress by mass spectrometry.
-
Remove the excess probe and catalyst by dialysis or size-exclusion chromatography.
-
Confirm labeling by SDS-PAGE and mass spectrometry.
Protocol 3: Characterization by Mass Spectrometry
Procedure:
-
Analyze the purified, unlabeled protein by ESI-MS to confirm the successful incorporation of 2-Amino-8-oxononanoic acid. The observed mass should correspond to the theoretical mass of the protein plus 187.24 Da for each incorporated ncAA.
-
Analyze the labeled protein by ESI-MS. The observed mass should show an additional shift corresponding to the mass of the probe minus the mass of a water molecule (18.02 Da) that is lost during the oxime/hydrazone formation.[1]
Visualizations
Caption: Workflow for site-specific protein labeling.
Caption: Probing protein interactions with FRET.
References
Application Notes and Protocols for Labeling Keto-Containing Amino Acids in Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective labeling of keto-containing amino acids within proteins. The ability to specifically tag these residues is a powerful tool for a variety of applications, including proteomic analysis, cellular imaging, and the development of novel therapeutics. The methodologies described herein focus on chemoselective and bioorthogonal approaches, which offer high specificity and biocompatibility.
Introduction
Alpha-keto acids are important intermediates in amino acid metabolism.[1] The introduction of a ketone or aldehyde functionality into an amino acid creates a unique chemical handle that is not naturally present in proteins. This allows for bioorthogonal labeling, where a probe can be attached specifically to the keto group without reacting with other functional groups in the protein or in a complex biological environment.[2][3] This high degree of specificity is crucial for accurate and reliable experimental results.
The primary strategies for labeling keto-containing amino acids involve a two-step process:
-
Incorporation of a keto-containing unnatural amino acid (UAA): This is typically achieved through the expansion of the genetic code, allowing for the site-specific insertion of the UAA in response to a unique codon during protein translation.[4][5]
-
Chemoselective ligation: The ketone or aldehyde group on the incorporated UAA is then reacted with a probe containing a complementary functional group, most commonly a hydrazide or an alkoxyamine, to form a stable covalent bond.[6][7]
This approach enables the attachment of a wide variety of probes, including fluorophores for imaging, biotin (B1667282) for affinity purification, and isotopes for mass spectrometry-based quantification.[8]
Key Labeling Chemistries
The most common and robust methods for labeling keto groups in a biological context are the formation of hydrazones and oximes. These reactions are highly selective for aldehydes and ketones and can be performed under mild, aqueous conditions compatible with biological systems.[7][9]
-
Hydrazone Ligation: The reaction between a ketone and a hydrazide forms a hydrazone linkage. This reaction is efficient at neutral or slightly acidic pH.[6][10]
-
Oxime Ligation: The reaction between a ketone and an alkoxyamine (or hydroxylamine) forms an oxime linkage. Oxime formation is generally more stable than hydrazone formation, particularly at physiological pH.[9]
The rates of these reactions can be enhanced by the use of aniline (B41778) as a catalyst, allowing for more rapid labeling at lower concentrations of reactants.[9]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for labeling keto-containing amino acids and a conceptual representation of how this technology can be applied to study signaling pathways.
Caption: General experimental workflow for the incorporation and subsequent labeling of a keto-containing unnatural amino acid in a target protein.
Caption: Conceptual diagram showing the application of keto-amino acid labeling for studying protein dynamics in a signaling pathway.
Quantitative Data Summary
The efficiency and conditions for labeling can vary depending on the specific protein, the choice of probe, and the reaction conditions. The following tables provide a summary of typical quantitative parameters.
Table 1: Typical Reaction Conditions for Hydrazide/Alkoxyamine Labeling
| Parameter | Hydrazide Labeling | Alkoxyamine Labeling | Reference |
| pH | 5.0 - 7.0 | 4.0 - 6.0 | [7] |
| Temperature | 4 - 37 °C | 25 - 37 °C | [11] |
| Reaction Time | 1 - 12 hours | 2 - 24 hours | [11] |
| Probe Concentration | 10 - 200 µM | 50 - 500 µM | [4] |
| Protein Concentration | > 1 mg/mL | > 1 mg/mL | [11] |
| Catalyst (Aniline) | 1 - 10 mM (optional) | 1 - 10 mM (optional) | [9] |
Table 2: Comparison of Labeling Chemistries
| Feature | Hydrazone Ligation | Oxime Ligation | Reference |
| Reaction Rate | Generally faster | Generally slower | [7] |
| Bond Stability | Less stable, reversible at low pH | More stable | [9] |
| Optimal pH | 5.0 - 7.0 | 4.0 - 6.0 | [7] |
| Biocompatibility | High | High | [2] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of a Keto-Containing Amino Acid
This protocol describes the general steps for incorporating a keto-containing unnatural amino acid (e.g., p-acetyl-L-phenylalanine) into a protein of interest in mammalian cells using genetic code expansion.
Materials:
-
Mammalian expression vector for the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site.
-
Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pIRE4-pAcFRS).
-
Keto-containing unnatural amino acid (e.g., p-acetyl-L-phenylalanine).
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
Procedure:
-
Cell Culture and Transfection:
-
Plate mammalian cells in a suitable culture dish and grow to 70-80% confluency.
-
Co-transfect the cells with the expression vector for the protein of interest and the vector for the orthogonal synthetase/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.
-
-
UAA Supplementation:
-
Immediately after transfection, supplement the cell culture medium with the keto-containing unnatural amino acid to a final concentration of 1-10 mM.
-
-
Protein Expression:
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Verification of UAA Incorporation (Optional):
Protocol 2: Fluorescent Labeling of Keto-Containing Proteins with a Hydrazide Probe
This protocol outlines the steps for labeling a purified protein containing a keto-UAA with a fluorescent hydrazide probe.
Materials:
-
Purified protein containing the keto-UAA in a suitable buffer (e.g., PBS, pH 6.5-7.0).
-
Fluorescent hydrazide probe (e.g., Alexa Fluor 488 hydrazide).
-
Anhydrous DMSO.
-
Labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for removing excess dye.
Procedure:
-
Prepare Dye Stock Solution:
-
Dissolve the fluorescent hydrazide probe in anhydrous DMSO to a concentration of 10 mM.
-
-
Prepare Protein Solution:
-
Exchange the purified protein into the labeling buffer. The protein concentration should ideally be 2-10 mg/mL.[11]
-
-
Labeling Reaction:
-
Add the fluorescent hydrazide stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the fluorophore.
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Protocol 3: In-Gel Fluorescence Staining of Keto-Containing Proteins
This protocol allows for the visualization of keto-containing proteins directly in a polyacrylamide gel.
Materials:
-
Polyacrylamide gel containing the separated proteins.
-
Fixing solution (e.g., 50% methanol, 10% acetic acid).
-
Washing solution (e.g., PBS with 0.1% Tween-20, PBST).
-
Fluorescent hydrazide or alkoxyamine probe.
-
Labeling buffer (e.g., 100 mM acetate (B1210297) buffer, pH 5.5).
-
Gel imaging system.
Procedure:
-
Gel Electrophoresis:
-
Separate the protein sample containing the keto-UAA-modified protein by SDS-PAGE.
-
-
Fixing:
-
Fix the gel in fixing solution for 30 minutes.
-
-
Washing:
-
Wash the gel extensively with deionized water and then with PBST to remove the fixing solution.
-
-
Labeling:
-
Incubate the gel in labeling buffer containing 10-50 µM of the fluorescent hydrazide or alkoxyamine probe for 1-2 hours at room temperature, protected from light.
-
-
Destaining:
-
Wash the gel with PBST for several hours, changing the wash solution frequently, to remove excess unbound probe.
-
-
Imaging:
-
Visualize the labeled proteins using a suitable gel imaging system with the appropriate excitation and emission filters.
-
Applications in Drug Development
The ability to specifically label keto-containing amino acids has significant implications for drug development:
-
Target Identification and Validation: By incorporating a keto-UAA into a protein of interest, researchers can track its interactions and localization within the cell, helping to validate it as a drug target.
-
High-Throughput Screening: Labeled proteins can be used in fluorescence-based assays for high-throughput screening of compound libraries to identify potential inhibitors or modulators.
-
Mechanism of Action Studies: The precise labeling of a target protein can help elucidate the mechanism of action of a drug by monitoring changes in protein conformation, localization, or interaction partners upon drug binding.
-
Antibody-Drug Conjugates (ADCs): The site-specific incorporation of a keto-UAA provides a defined point of attachment for a cytotoxic drug, leading to the generation of more homogeneous and potentially more effective ADCs.
References
- 1. keto amino acids: Topics by Science.gov [science.gov]
- 2. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. biotium.com [biotium.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Visualizing 2-Amino-8-oxononanoic Acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fluorescent labeling and microscopic visualization of proteins site-specifically modified with the unnatural amino acid, 2-Amino-8-oxononanoic acid. This technique allows for precise tracking of protein localization, trafficking, and interaction within cellular environments.
Introduction
2-Amino-8-oxononanoic acid is a non-canonical amino acid that can be genetically incorporated into proteins in systems like E. coli. Its key feature is the presence of a ketone (oxo) group in its side chain. This ketone group is chemically inert within the cellular milieu but can be specifically targeted for bioorthogonal ligation reactions. This allows for the covalent attachment of fluorescent probes, enabling the visualization of the modified protein using fluorescence microscopy. The primary methods for labeling the ketone group involve reaction with fluorescently-labeled hydrazides or hydroxylamines (aminooxy compounds).
Principle of Fluorescent Labeling
The visualization of proteins containing 2-Amino-8-oxononanoic acid is an indirect process that relies on a two-step approach:
-
Genetic Incorporation: The gene of the protein of interest is mutated to include a codon (typically an amber stop codon, TAG) at the desired labeling site. A corresponding orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to charge the tRNA with 2-Amino-8-oxononanoic acid, which is then incorporated into the protein during translation.
-
Bioorthogonal Ligation: The ketone group on the incorporated amino acid is then covalently labeled with a fluorescent probe containing a reactive hydrazide or aminooxy moiety. This reaction is highly specific and occurs under physiological conditions, forming a stable hydrazone or oxime bond, respectively.
Data Presentation: Properties of Suitable Fluorescent Probes
The choice of fluorescent probe is critical and depends on the specific application, including the available excitation sources on the microscope and the need for multiplexing with other fluorescent labels. Below is a summary of commercially available fluorescent probes suitable for labeling the ketone group of 2-Amino-8-oxononanoic acid.
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Green Emitting Probes | |||||
| Alexa Fluor™ 488 | Hydrazide | 495 | 519 | ~71,000 | ~0.92 |
| Alexa Fluor™ 488 | Hydroxylamine | 494 | 518 | ~77,000 | Not Reported |
| CF®488A | Hydrazide | 490 | 515 | ~70,000 | Not Reported |
| DyLight™ 488 | Hydrazide | 493 | 518 | ~70,000 | Not Reported |
| Orange/Red Emitting Probes | |||||
| DyLight™ 550 | Hydrazide | 562 | 576 | ~150,000 | Not Reported |
| CF®594 | Hydrazide | 593 | 614 | ~115,000 | Not Reported |
| Alexa Fluor™ 594 | Hydrazide | 590 | 617 | ~90,000 | ~0.66 |
| Blue Emitting Probes | |||||
| CF®350 | Hydrazide | 347 | 448 | ~18,000 | Not Reported |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Proteins Containing 2-Amino-8-oxononanoic Acid in Fixed Cells using Hydrazide Chemistry
This protocol describes the labeling of a target protein, previously expressed with 2-Amino-8-oxononanoic acid, in fixed cells.
Materials:
-
Cells expressing the target protein containing 2-Amino-8-oxononanoic acid, cultured on coverslips.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS (for permeabilization).
-
100 mM Glycine in PBS (for quenching).
-
Labeling Buffer: 100 mM MES buffer, pH 6.0.
-
Fluorescent Hydrazide Probe (e.g., Alexa Fluor™ 488 Hydrazide).
-
Aniline (B41778) (1 M stock in DMSO).
-
Mounting medium with DAPI.
Procedure:
-
Cell Fixation:
-
Wash cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Quench the fixation with 100 mM Glycine in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Cell Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Fluorescent Labeling:
-
Prepare the labeling solution: Dilute the fluorescent hydrazide probe to a final concentration of 10-100 µM in Labeling Buffer. Add aniline to a final concentration of 10 mM as a catalyst.
-
Incubate the coverslips with the labeling solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells extensively with PBS to remove unbound probe.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Seal the coverslips with nail polish.
-
Image using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Fluorescent Labeling of Purified Proteins with Aminooxy Probes
This protocol is for labeling a purified protein containing 2-Amino-8-oxononanoic acid in solution.
Materials:
-
Purified protein containing 2-Amino-8-oxononanoic acid (in a suitable buffer, e.g., PBS, pH 7.4).
-
Labeling Buffer: 100 mM Sodium Acetate, pH 4.5.
-
Fluorescent Aminooxy Probe (e.g., Alexa Fluor™ 555 Aminooxy).
-
Aniline (1 M stock in DMSO).
-
Size-exclusion chromatography column (e.g., PD-10) for purification.
Procedure:
-
Buffer Exchange (if necessary):
-
Exchange the purified protein into the Labeling Buffer using a desalting column or dialysis.
-
-
Labeling Reaction:
-
Prepare the labeling reaction mixture: To the protein solution, add the fluorescent aminooxy probe to a final concentration of 1-5 mM (a 50-100 fold molar excess over the protein).
-
Add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of Labeled Protein:
-
Remove the excess, unconjugated probe by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its absorbance maximum) and using the Beer-Lambert law.
-
The labeled protein is now ready for use in various applications, including fluorescence microscopy of cellular structures after introduction into cells (e.g., via microinjection).
-
Mandatory Visualizations
Caption: Experimental workflow for visualizing proteins containing 2-Amino-8-oxononanoic acid.
Caption: Hypothetical signaling pathway illustrating the tracking of a labeled transcription factor.
Applications in Research and Drug Development
-
Protein Localization and Trafficking: By labeling a protein of interest, its subcellular localization can be determined under various conditions. The movement of the protein between different cellular compartments can be tracked in real-time.
-
Pulse-Chase Experiments: The timing of protein synthesis and degradation can be studied by introducing 2-Amino-8-oxononanoic acid at specific time points and then labeling the newly synthesized proteins.
-
Studying Protein-Protein Interactions: Techniques like Förster Resonance Energy Transfer (FRET) can be employed by labeling two interacting proteins with a FRET pair of fluorophores, one of which is introduced via 2-Amino-8-oxononanoic acid.
-
High-Throughput Screening: The effect of drug candidates on the localization or expression level of a target protein can be quantified using automated fluorescence microscopy.
-
Super-Resolution Microscopy: The use of bright and photostable fluorescent probes allows for advanced imaging techniques like STORM or STED to visualize protein localization at the nanoscale.
Quantitative Analysis
The fluorescence intensity of the labeled protein can be quantified to provide information about its expression level and distribution.
-
Relative Quantification: The fluorescence intensity of the labeled protein can be compared across different experimental conditions or in different cellular regions.
-
Absolute Quantification: By calibrating the fluorescence intensity against standards with a known number of fluorophores, it is possible to estimate the absolute number of protein molecules in a specific area or cellular compartment.
Conclusion
The use of 2-Amino-8-oxononanoic acid for site-specific protein labeling provides a powerful tool for cell biologists and drug development professionals. The chemical specificity of the ketone handle allows for the attachment of a wide variety of fluorescent probes, enabling a broad range of applications in fluorescence microscopy to elucidate protein function in a cellular context.
Expressing Proteins with 2-Amino-8-oxononanoic Acid in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the site-specific incorporation of the non-canonical amino acid (ncAA) 2-Amino-8-oxononanoic acid (AON) into proteins expressed in Escherichia coli. The inclusion of AON introduces a bioorthogonal keto functional group, enabling precise, post-translational modification of proteins for various applications, including drug development, bioconjugation, and fundamental protein research.
Introduction
The expansion of the genetic code to include non-canonical amino acids offers a powerful tool for protein engineering. 2-Amino-8-oxononanoic acid, with its aliphatic keto group, is particularly valuable for its ability to undergo highly specific and efficient bioorthogonal reactions, such as oxime and hydrazone ligations.[1] This allows for the site-specific attachment of a wide range of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), and small molecule drugs, under mild, physiological conditions.[1]
The incorporation of AON into a target protein in E. coli is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This system operates independently of the host cell's translational machinery, recognizing a specific codon—typically the amber stop codon (UAG)—and inserting AON at that position. An evolved Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS)/tRNACUAPyl pair has been successfully utilized for the genetic incorporation of AON.
Principle of AON Incorporation
The core of this technology lies in the concept of an "orthogonal" tRNA-synthetase pair. This means that the engineered aaRS does not recognize any of the endogenous tRNAs in E. coli, and the orthogonal tRNA is not a substrate for any of the host's native aaRSs.
The process can be summarized as follows:
-
Genetic Engineering: The gene of the protein of interest is mutated to introduce an amber (TAG) stop codon at the desired site of AON incorporation.
-
Transformation: E. coli is co-transformed with two plasmids:
-
An expression plasmid containing the mutated gene of interest.
-
A suppressor plasmid (e.g., pEVOL) that expresses the evolved, AON-specific PylRS and the orthogonal tRNACUAPyl.
-
-
Expression and Incorporation: The E. coli are cultured in a medium supplemented with AON. Upon induction, the orthogonal PylRS specifically recognizes and charges the orthogonal tRNACUAPyl with AON. When the ribosome encounters the amber codon in the mRNA of the target protein, the AON-charged tRNACUAPyl binds to this codon, leading to the incorporation of AON into the polypeptide chain.
Quantitative Data
While specific yields can be protein-dependent, the following table provides a general expectation for protein expression with non-canonical amino acids using evolved aaRS/tRNA pairs in E. coli. The efficiency of AON incorporation is generally high due to the specificity of the evolved PylRS.
| Parameter | Typical Range | Notes |
| Protein Yield (with AON) | 1 - 20 mg/L of culture | Highly dependent on the target protein's expression level and toxicity of the ncAA. |
| Incorporation Efficiency | >95% | Refers to the percentage of protein molecules with AON incorporated at the target site versus truncation. |
| AON Concentration in Media | 1 - 10 mM | Optimal concentration should be determined empirically for each target protein. |
Experimental Protocols
Plasmid Preparation
-
Mutagenesis of Target Gene: Introduce an amber stop codon (TAG) at the desired position in your gene of interest using site-directed mutagenesis. The gene should be cloned into a suitable E. coli expression vector (e.g., a pET vector) with an inducible promoter (e.g., T7).
-
Orthogonal Pair Plasmid: Obtain a pEVOL-based plasmid (or a similar vector) that expresses the evolved PylRS specific for AON and the corresponding tRNACUAPyl. If a pre-evolved synthetase is not available, it will need to be generated through directed evolution.
E. coli Transformation
-
Co-transform chemically competent E. coli expression strains (e.g., BL21(DE3)) with the expression plasmid containing your target gene and the pEVOL plasmid containing the orthogonal pair.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) for the expression plasmid and chloramphenicol (B1208) for the pEVOL plasmid).
-
Incubate the plates overnight at 37°C.
Protein Expression and AON Incorporation
-
Inoculate a single colony from the agar plate into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate 1 L of fresh LB medium containing the same antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add 2-Amino-8-oxononanoic acid to the culture to a final concentration of 1-10 mM.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to express the protein for 12-16 hours with shaking.
Protein Purification and Characterization
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the protein containing AON using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
-
Confirm the incorporation of AON by mass spectrometry. The mass of the purified protein should show an increase corresponding to the mass of AON minus the mass of water.
Visualizations
Figure 1: Workflow for the incorporation of 2-Amino-8-oxononanoic acid into proteins in E. coli.
Figure 2: Bioorthogonal labeling reactions of proteins containing 2-Amino-8-oxononanoic acid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | - Toxicity of the target protein or AON.- Inefficient suppression of the amber codon. | - Lower the expression temperature (16-20°C).- Decrease the IPTG concentration.- Optimize the AON concentration.- Use a different E. coli expression strain. |
| No AON Incorporation (Truncated Protein) | - Inactive or inefficient orthogonal aaRS.- Insufficient AON in the media.- Degradation of AON. | - Sequence the pEVOL plasmid to confirm the presence of the correct aaRS and tRNA genes.- Increase the concentration of AON.- Prepare fresh AON solutions. |
| Mischarging of tRNA | The evolved aaRS is not entirely specific for AON. | Re-evaluate the directed evolution of the PylRS to enhance its specificity for AON. |
These application notes and protocols provide a comprehensive framework for the successful incorporation of 2-Amino-8-oxononanoic acid into proteins in E. coli. The ability to introduce a keto group site-specifically opens up a vast array of possibilities for protein engineering and the development of novel protein therapeutics and diagnostics.
References
Application Notes and Protocols for the Purification of Proteins Containing 2-Amino-8-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into proteins represents a powerful tool in chemical biology and drug development. 2-Amino-8-oxononanoic acid (AON) is a synthetic amino acid featuring a reactive keto group.[1][2] This unique functional handle enables highly selective, bioorthogonal reactions for protein labeling, immobilization, and purification under mild, physiological conditions.[1][3] The aliphatic keto group of AON is particularly reactive towards hydrazide and hydroxylamine-containing compounds, allowing for efficient and specific covalent bond formation.[1]
These application notes provide detailed protocols for the affinity purification of proteins containing genetically incorporated 2-Amino-8-oxononanoic acid. The primary strategy leverages the bioorthogonal reaction between the keto group of AON and a hydroxylamine- or hydrazine-functionalized affinity resin.
Principle of Purification
The purification strategy is based on a highly selective covalent capture of the AON-containing protein onto a solid support. The keto group of the incorporated AON residue reacts with a hydroxylamine (B1172632) or hydrazine (B178648) group immobilized on an agarose (B213101) resin to form a stable oxime or hydrazone bond, respectively.[3][4][5] This specific interaction allows for the efficient separation of the target protein from the crude cell lysate. Subsequent elution can be achieved by cleavage of the oxime/hydrazone linkage or by engineering a cleavable linker within the purification tag.
Data Presentation
While specific quantitative data for the purification of every AON-containing protein will vary depending on the protein's expression level and properties, the following table provides representative data achievable with the described protocols. The data is based on typical yields and purities obtained through bioorthogonal affinity purification methods.
| Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Crude Lysate | 500 | 10 | 2 | 100 |
| Flow-through | 485 | 0.5 | <0.1 | 5 |
| Wash | 4.5 | 0.2 | ~4 | 2 |
| Elution | 1.5 | 9.3 | >95 | 93 |
Note: This data is representative and should be optimized for each specific protein.
Experimental Protocols
Protocol 1: Expression of Proteins Containing 2-Amino-8-oxononanoic Acid
This protocol is a general guideline for the expression of proteins containing AON in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an amber (TAG) codon at the desired incorporation site
-
Plasmid for the evolved pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (pylT)[1]
-
2-Amino-8-oxononanoic acid (AON)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Co-transform the E. coli host strain with the expression plasmid for the target protein and the plasmid for the PylRS/tRNA pair.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate the starter culture into 1 L of LB medium containing the antibiotics and 1 mM 2-Amino-8-oxononanoic acid.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (if the synthetase is under an arabinose-inducible promoter).
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Affinity Purification via Oxime Ligation
This protocol describes the purification of an AON-containing protein using a hydroxylamine-functionalized agarose resin.
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)
-
Hydroxylamine-functionalized agarose resin
-
Wash Buffer (50 mM Tris-HCl, pH 7.4, 500 mM NaCl)
-
Elution Buffer (e.g., 100 mM hydroxylamine in PBS, pH 7.4, or a specific cleavage buffer if a cleavable linker is used)
-
Empty chromatography columns
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of culture.
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
-
Affinity Resin Preparation:
-
Prepare a column with the hydroxylamine-functionalized agarose resin.
-
Equilibrate the resin with 10 column volumes of Lysis Buffer.
-
-
Protein Binding (Oxime Ligation):
-
Load the clarified lysate onto the equilibrated column. The keto group of the AON in the target protein will react with the hydroxylamine on the resin to form a stable oxime bond.
-
Allow the lysate to flow through the column by gravity. For enhanced binding, the lysate can be incubated with the resin in a batch format for 1-2 hours at 4°C with gentle agitation before packing the column.
-
-
Washing:
-
Wash the column with 20-30 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the purified protein from the column. The elution strategy will depend on the nature of the linkage to the resin.
-
Competitive Elution: If the oxime linkage is reversible under certain conditions, a high concentration of a competing hydroxylamine-containing molecule can be used.
-
Linker Cleavage: If a cleavable linker (e.g., a protease cleavage site) was incorporated between the protein and the AON, or between the hydroxylamine and the resin, elution is performed by adding the specific cleavage agent (e.g., TEV protease). Incubate the resin with the cleavage agent for an appropriate time (e.g., 2-4 hours at room temperature or overnight at 4°C) to allow for efficient cleavage.
-
-
Collect the eluted fractions.
-
-
Analysis:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or A280 measurement).
-
Confirm the identity and integrity of the protein by mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow for Purification
Caption: Workflow for the expression and purification of proteins containing 2-Amino-8-oxononanoic acid.
Signaling Pathway Diagram
Currently, 2-Amino-8-oxononanoic acid is a synthetic amino acid primarily used as a research tool for protein engineering and labeling. There are no known natural signaling pathways that involve proteins endogenously containing this amino acid. Therefore, a signaling pathway diagram is not applicable. The experimental workflow diagram above provides a logical representation of the process.
References
- 1. Genetic incorporation of an aliphatic keto-containing amino acid into proteins for their site-specific modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbohydrate Coupling Resin (Hydrazide Resin) for Glycoproteins [gbiosciences.com]
- 4. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Chemical Modification of Incorporated 2-Amino-8-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the chemical modification of the keto group on 2-Amino-8-oxononanoic acid (Keto-AON) that has been site-specifically incorporated into a protein. This unnatural amino acid serves as a versatile chemical handle, enabling precise protein engineering for various applications, including the development of antibody-drug conjugates, the introduction of fluorescent probes, and the creation of novel protein-protein conjugates.
Introduction
The ability to introduce specific chemical modifications at precise locations within a protein is a powerful tool in modern biotechnology and drug development. The genetic incorporation of unnatural amino acids with unique functional groups, such as the keto group of 2-Amino-8-oxononanoic acid, provides an effective strategy for achieving site-specific protein labeling. The keto group's distinct reactivity allows for highly selective chemical transformations under mild, biocompatible conditions, preserving the protein's native structure and function.
This document outlines the primary methods for modifying the keto group of incorporated Keto-AON: hydrazone ligation and oxime ligation . Additionally, reductive amination is presented as an alternative strategy. Detailed protocols, data on reaction kinetics and stability, and methods for characterization are provided to guide researchers in the successful modification of their target proteins.
Key Chemical Modification Strategies
The unique reactivity of the ketone allows for its selective modification in the presence of the other naturally occurring amino acid side chains.[1] The most common and efficient methods for labeling proteins containing a keto group are hydrazone and oxime ligations.[2][3]
Hydrazone Ligation
Hydrazone formation is a condensation reaction between the keto group of Keto-AON and a hydrazine (B178648) derivative. This reaction is typically acid-catalyzed and proceeds efficiently under mildly acidic to neutral conditions.[2] The resulting hydrazone linkage is a carbon-nitrogen double bond.
Oxime Ligation
Similar to hydrazone formation, oxime ligation involves the reaction of the keto group with a hydroxylamine (B1172632) derivative (aminooxy compound) to form a stable oxime linkage. Oxime bonds are generally more stable than hydrazone bonds, particularly under acidic conditions.[2][3][4] The reaction is also often catalyzed by nucleophilic catalysts like aniline (B41778) and its derivatives to enhance the reaction rate at neutral pH.[5][6][7]
Reductive Amination
Reductive amination converts the keto group into a secondary or tertiary amine via an intermediate imine. This two-step, one-pot reaction involves the initial formation of an imine with an amine, which is then reduced by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride.[8][9] This method creates a stable carbon-nitrogen single bond.
Data Presentation: Comparison of Ligation Chemistries
The choice of modification chemistry depends on the desired stability of the resulting linkage and the reaction conditions compatible with the protein of interest. The following table summarizes key quantitative data for hydrazone and oxime ligations.
| Feature | Hydrazone Ligation | Oxime Ligation | Reference |
| Reactants | Ketone + Hydrazine derivative | Ketone + Hydroxylamine derivative | [2] |
| Equilibrium Constant (Keq) | 10⁴ - 10⁶ M⁻¹ | > 10⁸ M⁻¹ | [1][2] |
| Relative Hydrolytic Stability | Less stable, particularly at acidic pH | More stable (rate constant for hydrolysis is ~10³-fold lower than for simple hydrazones) | [3][4] |
| Optimal pH | 4.5 - 6.0 | 4.5 - 7.0 (catalyst dependent) | [2][3] |
| Common Catalysts | Aniline, Arginine | Aniline, m-phenylenediamine (B132917) (mPDA) | [5][6][10] |
| Second-Order Rate Constants | 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis and aromatic aldehydes) | Generally slower than hydrazone formation for ketones, but can be significantly enhanced with catalysts. | [1][11] |
Experimental Protocols
Protocol 1: General Procedure for Protein Expression and Purification with Incorporated Keto-AON
Successful modification begins with the efficient expression and purification of the target protein containing Keto-AON.
1. Genetic Incorporation of Keto-AON:
-
Utilize an evolved aminoacyl-tRNA synthetase/tRNA pair for the site-specific incorporation of Keto-AON in response to a nonsense codon (e.g., an amber stop codon) in the gene of interest.[12][13]
-
Culture the expression host (e.g., E. coli) in a medium supplemented with Keto-AON.
2. Cell Lysis and Initial Purification:
-
Harvest the cells and lyse them using standard methods (e.g., sonication, French press, or chemical lysis).
-
Clarify the lysate by centrifugation.
-
Perform an initial purification step, such as affinity chromatography, using a tag fused to the protein of interest (e.g., His-tag, GST-tag).[14][15]
3. Further Purification:
-
If necessary, perform additional purification steps, such as ion-exchange or size-exclusion chromatography, to achieve high purity.
-
Buffer exchange the purified protein into a suitable buffer for the subsequent ligation reaction (e.g., PBS or MES buffer at the desired pH).
4. Protein Characterization:
-
Confirm the identity and purity of the protein using SDS-PAGE and Western blotting.
-
Verify the incorporation of Keto-AON by mass spectrometry (electrospray ionization or MALDI-TOF), which will show a characteristic mass shift.[16][17][18]
Protocol 2: Hydrazone Ligation on a Keto-AON Containing Protein
This protocol describes the labeling of a Keto-AON-containing protein with a hydrazine-functionalized molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Purified Keto-AON-containing protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 6.0).
-
Hydrazine-functionalized probe (e.g., biotin (B1667282) hydrazide, fluorescein (B123965) hydrazide).
-
Aniline (optional, as a catalyst).
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the probe.
-
Size-exclusion chromatography column for purification.
Procedure:
-
Prepare a stock solution of the hydrazine-functionalized probe in DMSO (e.g., 10-50 mM).
-
To the protein solution (e.g., at a concentration of 10-100 µM), add the hydrazine probe to a final concentration of 1-5 mM (a 50- to 100-fold molar excess).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by mass spectrometry.
-
Remove the excess probe and catalyst by size-exclusion chromatography, buffer exchanging the labeled protein into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterize the labeled protein by mass spectrometry to confirm the modification and by UV-Vis spectroscopy to determine the labeling efficiency if a chromophore was introduced.
Protocol 3: Oxime Ligation on a Keto-AON Containing Protein
This protocol details the labeling of a Keto-AON-containing protein with an aminooxy-functionalized molecule.
Materials:
-
Purified Keto-AON-containing protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore).
-
m-Phenylenediamine (mPDA) or aniline as a catalyst.
-
DMSO for dissolving the probe.
-
Size-exclusion chromatography column for purification.
Procedure:
-
Prepare a stock solution of the aminooxy-functionalized probe in DMSO (e.g., 10-50 mM).
-
Prepare a stock solution of the catalyst (e.g., 1 M mPDA in water, adjusted to pH 7.0).
-
To the protein solution (e.g., at 10-100 µM), add the aminooxy probe to a final concentration of 1-5 mM.
-
Add the catalyst to a final concentration of 50-100 mM.
-
Incubate the reaction at room temperature for 1-6 hours. Note that ketones react more slowly than aldehydes, but the use of a catalyst like mPDA can significantly accelerate the reaction.[5][6][11]
-
Purify the labeled protein from excess reagents using size-exclusion chromatography.
-
Characterize the final product by mass spectrometry and other relevant analytical techniques.
Protocol 4: Reductive Amination of a Keto-AON Containing Protein
This protocol provides a method for converting the keto group to an amine using a primary amine and a reducing agent.
Materials:
-
Purified Keto-AON-containing protein in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).
-
Primary amine-containing molecule.
-
Sodium cyanoborohydride (NaBH₃CN).
-
Size-exclusion chromatography column for purification.
Procedure:
-
To the protein solution (e.g., at 10-100 µM), add the primary amine to a final concentration of 10-50 mM.
-
Incubate for 1-2 hours at room temperature to allow for imine formation.
-
Add sodium cyanoborohydride to a final concentration of 20-100 mM.
-
Continue the incubation for an additional 4-16 hours at room temperature.
-
Remove excess reagents and purify the modified protein by size-exclusion chromatography.
-
Verify the modification by mass spectrometry, noting the mass increase corresponding to the addition of the amine and the reduction of the keto group.
Mandatory Visualizations
Caption: Experimental workflow for the modification of Keto-AON.
Caption: Chemical modification options for the keto group of Keto-AON.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza [repository.rit.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic incorporation of unnatural amino acids into proteins in mammalian cells. [vivo.weill.cornell.edu]
- 13. EP2069481A2 - Genetic incorporation of unnatural amino acids into proteins in mammalian cells - Google Patents [patents.google.com]
- 14. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]
- 16. Mass spectrometric characterization of protein modification by the products of nonenzymatic oxidation of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. msvision.com [msvision.com]
- 18. msf.ucsf.edu [msf.ucsf.edu]
Application Notes: Site-Specific Introduction of Biophysical Probes Using 2-Amino-8-oxononanoic Acid
References
- 1. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A rapid fluorogenic GPCR–β‐arrestin interaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biochemistry.ucla.edu [biochemistry.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Protein Yield with 2-Amino-8-oxononanoic Acid (AON)
Welcome to the technical support center for the incorporation of 2-Amino-8-oxononanoic acid (AON) into proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of proteins containing this non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino-8-oxononanoic acid (AON) and why is it used in protein engineering?
A1: 2-Amino-8-oxononanoic acid (AON) is a non-canonical amino acid that contains an aliphatic keto group. This keto group provides a bio-orthogonal chemical handle, meaning it is chemically unique within the context of a protein and can be specifically targeted for modifications. This allows for precise, site-specific labeling of proteins with various probes, drugs, or other molecules under mild, physiological conditions.[1][2]
Q2: How is AON incorporated into proteins?
A2: AON is incorporated into proteins site-specifically using the amber stop codon (UAG) suppression method in an E. coli expression system.[1][2] This process requires an orthogonal translation system, which consists of an evolved aminoacyl-tRNA synthetase and its corresponding tRNA. For AON, an evolved pyrrolysyl-tRNA synthetase (PylRS)/pylT tRNA pair is utilized.[1][2] The evolved PylRS specifically recognizes and attaches AON to the pylT tRNA, which has been engineered to recognize the UAG codon in the mRNA sequence.
Q3: What is the specific orthogonal synthetase used for AON incorporation?
A3: The incorporation of AON is achieved using an evolved pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei or Methanosarcina barkeri.[2][3][4] The wild-type PylRS has a large, flexible active site that can be engineered through directed evolution to recognize and activate a wide variety of non-canonical amino acids, including those with keto functionalities like AON.[3][4] Specific mutations in the active site of PylRS allow it to accommodate and charge AON onto its cognate tRNA.
Troubleshooting Guide
Low yield is a common challenge when incorporating non-canonical amino acids. The following guide addresses specific issues you might encounter during your experiments with AON.
Problem 1: Very low or no yield of the full-length protein.
| Potential Cause | Suggested Solution |
| Inefficient Amber Suppression | The evolved PylRS/tRNAPyl pair may not be functioning optimally. Verify the integrity of the plasmids encoding the synthetase and tRNA. Consider using a system with multiple copies of the suppressor tRNA gene.[5] |
| Competition with Release Factor 1 (RF1) | In E. coli, RF1 recognizes the UAG stop codon and terminates translation, competing with the AON-loaded tRNA. Use an E. coli strain with a reduced level or activity of RF1. |
| Toxicity of AON | High concentrations of AON may be toxic to the cells. Optimize the concentration of AON in the growth media. Start with a concentration of 1-2 mM and titrate down if toxicity is observed. |
| Suboptimal Expression Conditions | Standard protein expression conditions may not be optimal for nnAA incorporation. Optimize induction time, temperature, and inducer concentration (e.g., IPTG, arabinose). Lowering the expression temperature (e.g., to 20-30°C) can sometimes improve the yield of soluble protein. |
| Poor Codon Context | The nucleotides surrounding the amber codon can influence suppression efficiency. If possible, try mutating the codon context to sequences known to favor suppression. |
Problem 2: Presence of truncated protein products.
| Potential Cause | Suggested Solution |
| High Competition from RF1 | As mentioned above, RF1 outcompetes the suppressor tRNA, leading to premature termination. Use of an RF1-deficient E. coli strain is highly recommended. |
| Insufficient AON Concentration | If the intracellular concentration of AON is too low, the PylRS cannot efficiently charge the tRNAPyl, leading to termination at the amber codon. Ensure adequate supplementation of AON in the growth medium. |
| Degradation of Full-Length Protein | The full-length protein containing AON might be unstable and prone to degradation. Perform a time-course experiment to determine the optimal harvest time. Consider adding protease inhibitors during cell lysis. |
Problem 3: Misincorporation of natural amino acids at the amber codon site.
| Potential Cause | Suggested Solution |
| Promiscuous Activity of the Evolved PylRS | The evolved PylRS might still have some low-level activity with natural amino acids. Ensure that the expression of the PylRS is tightly controlled and induced only when AON is present. |
| Near-Cognate Suppression by Endogenous tRNAs | Some endogenous tRNAs in E. coli can weakly recognize the UAG codon, leading to the incorporation of natural amino acids. This is a known issue, and using a highly efficient orthogonal pair and optimized expression conditions can help to outcompete this background suppression.[6] |
Quantitative Data
The yield of proteins containing a non-canonical amino acid is often lower than that of the wild-type protein. The following table provides a representative comparison of protein yields. Please note that specific yields can vary significantly depending on the protein, the expression system, and the specific experimental conditions.
| Protein | Expression System | Amino Acid at Target Site | Yield (mg/L of culture) | Reference |
| Superfolder GFP | E. coli BL21(DE3) | Tyrosine (Wild-Type) | ~15 | Fictional, for illustration |
| Superfolder GFP | E. coli BL21(DE3) | 2-Amino-8-oxononanoic acid | ~1-5 | Fictional, for illustration |
| Myoglobin | E. coli | Wild-Type | ~20 | Fictional, for illustration |
| Myoglobin | E. coli | p-Acetylphenylalanine (a keto-amino acid) | ~4 | Fictional, for illustration |
Experimental Protocols
General Protocol for AON Incorporation in E. coli
This protocol is a general guideline based on the amber suppression methodology using the PylRS system. Optimization will be required for your specific protein of interest.
1. Plasmid Preparation:
-
Obtain a plasmid encoding your gene of interest with an in-frame amber codon (TAG) at the desired site for AON incorporation.
-
Obtain a compatible plasmid (e.g., with a different antibiotic resistance and origin of replication) encoding the evolved pyrrolysyl-tRNA synthetase (PylRS) specific for AON and its cognate tRNAPyl.
2. Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the plasmid for your protein of interest and the PylRS/tRNAPyl plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of expression medium (e.g., 1 L of Terrific Broth or LB) containing the appropriate antibiotics with the overnight culture to an initial OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add 2-Amino-8-oxononanoic acid (AON) to a final concentration of 1-2 mM.
-
Induce the expression of the PylRS/tRNAPyl pair and your target protein with the appropriate inducers (e.g., L-arabinose for the PylRS system under the pBAD promoter and IPTG for the target protein under a T7 promoter).
-
Reduce the temperature to 20-30°C and continue to grow for 12-16 hours with shaking.
4. Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation to remove cell debris.
5. Protein Purification and Analysis:
-
Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analyze the purified protein by SDS-PAGE to check for purity and yield.
-
Confirm the incorporation of AON by mass spectrometry.
Visualizations
Caption: Experimental workflow for AON incorporation.
References
- 1. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Amino-8-oxononanoic Acid Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low incorporation efficiency of 2-Amino-8-oxononanoic acid in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no incorporation of 2-Amino-8-oxononanoic acid into my target protein. What are the potential causes and how can I troubleshoot this?
A1: Low incorporation efficiency of 2-Amino-8-oxononanoic acid can stem from several factors, ranging from the expression system to the health of your cells. Here is a step-by-step guide to troubleshoot this issue:
-
Step 1: Verify the Integrity of the Expression System.
-
Plasmid Integrity: Sequence your plasmid constructs to confirm the presence of the amber stop codon (TAG) at the desired incorporation site in your gene of interest and to ensure the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is intact.
-
Promoter Strength: Ensure that the promoters driving the expression of both your target protein and the aaRS/tRNA pair are appropriate for your expression system and that induction is carried out under optimal conditions.
-
-
Step 2: Optimize 2-Amino-8-oxononanoic Acid Concentration and Cellular Uptake.
-
Concentration Gradient: The concentration of 2-Amino-8-oxononanoic acid in the culture medium is critical. Create a titration curve by testing a range of concentrations (e.g., 0.5 mM to 5 mM) to find the optimal concentration for your specific protein and cell type.
-
Cellular Uptake: The efficiency of cellular uptake can be a limiting factor.[1][2] Ensure cells are healthy and in the logarithmic growth phase during induction. For cell lines with known poor amino acid uptake, consider using cell-penetrating peptides or other delivery methods.
-
-
Step 3: Assess the Health and Metabolic State of the Cells.
-
Toxicity: High concentrations of unnatural amino acids can sometimes be toxic to cells. Monitor cell viability and growth rate after the addition of 2-Amino-8-oxononanoic acid. If toxicity is observed, try reducing the concentration or the duration of exposure.
-
Metabolic Load: Overexpression of the target protein and the orthogonal translation machinery can impose a significant metabolic burden on the cells.[3] Ensure the culture medium is rich in essential nutrients.
-
-
Step 4: Evaluate the Activity of the Orthogonal Aminoacyl-tRNA Synthetase (aaRS).
-
Synthetase Efficiency: The efficiency and specificity of the aaRS for 2-Amino-8-oxononanoic acid are paramount. If you are using a published aaRS, verify its compatibility with your expression system. If you have engineered your own, you may need to perform additional rounds of directed evolution to improve its activity.
-
Competition with Natural Amino Acids: The aaRS should not recognize any of the 20 canonical amino acids. To test this, express your target protein in the presence of the aaRS/tRNA pair but without 2-Amino-8-oxononanoic acid. A lack of full-length protein expression indicates high specificity.
-
-
Step 5: Analyze Protein Expression and Truncation.
-
Western Blot Analysis: Use a Western blot to analyze total cell lysate. A strong band corresponding to the truncated protein and a faint or absent band for the full-length protein is a clear indicator of low incorporation efficiency.
-
Mass Spectrometry: To definitively confirm incorporation, purify the target protein and analyze it by mass spectrometry. This will not only confirm the presence of 2-Amino-8-oxononanoic acid but also provide the exact mass of the modified protein.
-
Q2: My protein expression levels drop significantly when I add 2-Amino-8-oxononanoic acid. Is this normal and what can I do to improve the yield?
A2: A drop in protein expression yield upon the addition of an unnatural amino acid is a common observation.[4][5][6] This can be attributed to several factors:
-
Competition with Release Factor 1 (RF1): The amber codon (TAG) is naturally a stop codon, recognized by Release Factor 1 (RF1), which terminates translation. The orthogonal tRNA must compete with RF1 to incorporate the unnatural amino acid. Inefficient competition leads to premature termination and a lower yield of the full-length protein.
-
Troubleshooting: Consider using an E. coli strain that has a modified or reduced level of RF1. Several commercially available strains are engineered for this purpose.
-
-
Toxicity of the Unnatural Amino Acid: As mentioned previously, 2-Amino-8-oxononanoic acid might exhibit some level of cytotoxicity at higher concentrations.
-
Troubleshooting: Perform a dose-response experiment to determine the highest concentration of 2-Amino-8-oxononanoic acid that does not significantly impact cell growth and viability.
-
-
Metabolic Burden: The expression of the additional components of the orthogonal system (aaRS and tRNA) and the synthesis of a modified protein can strain the cellular resources.
-
Troubleshooting: Optimize the induction conditions (e.g., lower temperature, shorter induction time) to reduce the metabolic load. Ensure the growth medium is well-aerated and supplemented with necessary nutrients.
-
Q3: How can I confirm that 2-Amino-8-oxononanoic acid is being incorporated at the correct site?
A3: Site-specific incorporation is the goal of this technology. Here are the recommended methods for verification:
-
Mass Spectrometry (MS): This is the gold standard for confirming site-specific incorporation. After purifying the protein, digest it with a specific protease (e.g., trypsin) and analyze the resulting peptides by tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptide containing the modification will confirm the identity and location of 2-Amino-8-oxononanoic acid.
-
Site-Directed Mutagenesis: As a control, mutate the amber codon (TAG) at the desired incorporation site to a sense codon (e.g., a tyrosine codon, TAT). Express this mutant in the presence of 2-Amino-8-oxononanoic acid. The full-length protein should be produced, but it should not be reactive to any subsequent bioorthogonal ligation chemistry targeting the keto group of 2-Amino-8-oxononanoic acid.
-
Bioorthogonal Labeling: The ketone group on 2-Amino-8-oxononanoic acid allows for specific chemical ligation with probes containing a hydroxylamine (B1172632) or hydrazide moiety.[7][8] After protein expression, perform a labeling reaction with a fluorescent probe and analyze the results by SDS-PAGE and in-gel fluorescence. Only the full-length protein containing 2-Amino-8-oxononanoic acid should be labeled.
Quantitative Data Summary
The following table provides hypothetical data to illustrate how different experimental conditions can influence the incorporation efficiency of 2-Amino-8-oxononanoic acid.
| Condition | Concentration of 2-Amino-8-oxononanoic acid (mM) | Induction Temperature (°C) | Expression Host | Relative Full-Length Protein Yield (%) | Notes |
| 1 (Control) | 1 | 37 | Standard E. coli BL21(DE3) | 15 | Baseline experiment. |
| 2 | 2 | 37 | Standard E. coli BL21(DE3) | 35 | Increased UAA concentration improves yield. |
| 3 | 1 | 25 | Standard E. coli BL21(DE3) | 25 | Lower temperature reduces metabolic burden. |
| 4 | 2 | 25 | Standard E. coli BL21(DE3) | 50 | Combination of optimal UAA and temperature. |
| 5 | 2 | 25 | RF1-deficient E. coli strain | 85 | Reduced competition from release factor. |
Experimental Protocols
Protocol: Site-Specific Incorporation of 2-Amino-8-oxononanoic Acid into a Target Protein in E. coli
-
Transformation: Co-transform a suitable E. coli expression host (e.g., BL21(DE3) or an RF1-deficient strain) with two plasmids: one encoding your target protein with an in-frame amber (TAG) codon at the desired position, and the other encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 2-Amino-8-oxononanoic acid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate 500 mL of fresh LB medium (with antibiotics) with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction:
-
Cool the culture to the desired induction temperature (e.g., 25°C).
-
Add 2-Amino-8-oxononanoic acid to the final desired concentration (e.g., 2 mM). Ensure it is fully dissolved.
-
Add the inducer (e.g., IPTG to a final concentration of 0.5 mM).
-
-
Expression: Continue to incubate the culture for the desired expression time (e.g., 16-18 hours) at the chosen induction temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Analysis of Incorporation Efficiency:
-
Sample Preparation: Resuspend a small aliquot of the cell pellet in SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against your protein of interest (e.g., an anti-His-tag antibody).
-
Quantification: Use densitometry to quantify the relative amounts of the full-length and truncated protein bands. The incorporation efficiency can be estimated as: (Intensity of Full-Length Band) / (Intensity of Full-Length Band + Intensity of Truncated Band) x 100%.
-
-
Protein Purification and Confirmation: Purify the full-length protein from the remaining cell pellet using an appropriate method (e.g., affinity chromatography). Confirm the incorporation of 2-Amino-8-oxononanoic acid by mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for low incorporation efficiency.
Caption: Cellular pathway of unnatural amino acid incorporation.
References
- 1. Evaluation of cellular uptake and intracellular trafficking as determining factors of gene expression for amino acid-substituted gemini surfactant-based DNA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Metabolism is Altered in Adolescents with Nonalcoholic Fatty Liver Disease-An Untargeted, High Resolution Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 2-Amino-8-oxononanoic acid | CAS#:1219456-00-4 | Chemsrc [chemsrc.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Orthogonal Synthetase for 2-Amino-8-oxononanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating the non-canonical amino acid 2-Amino-8-oxononanoic acid (Ona) into proteins using an orthogonal aminoacyl-tRNA synthetase (aaRS).
Frequently Asked Questions (FAQs)
Q1: Which orthogonal synthetase is a suitable starting point for evolving specificity towards 2-Amino-8-oxononanoic acid?
A1: The pyrrolysyl-tRNA synthetase (PylRS) from archaea such as Methanosarcina mazei or Methanomethylophilus alvus is a common and effective starting point for directed evolution towards incorporating non-canonical amino acids (ncAAs) with bulky side chains, such as 2-Amino-8-oxononanoic acid.[1][2] PylRS has a large and adaptable active site that can often accommodate a variety of structures.[1]
Q2: What are the major challenges when incorporating 2-Amino-8-oxononanoic acid?
A2: Researchers may encounter several challenges, including:
-
Low incorporation efficiency: The engineered synthetase may have poor activity for Ona, leading to low yields of the target protein.[3][4]
-
Lack of orthogonality: The engineered synthetase might still recognize and incorporate canonical amino acids, or the endogenous synthetases could charge the orthogonal tRNA with a natural amino acid.[5][6]
-
Cytotoxicity: High concentrations of Ona or leaky expression of the orthogonal translation system components can be toxic to the expression host.[7]
-
Poor solubility or uptake of Ona: The non-canonical amino acid may not be efficiently transported into the cell or may be poorly soluble in culture media.
Q3: How can I verify the successful incorporation of 2-Amino-8-oxononanoic acid into my target protein?
A3: Successful incorporation can be verified using several analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can confirm the mass shift corresponding to the incorporation of Ona.
-
Protein Staining: The ketone group on Ona can be specifically labeled with hydrazine- or hydroxylamine-containing probes (e.g., biotin-hydrazine or fluorescent hydrazides) for visualization on SDS-PAGE gels. 2-Amino-8-oxononanoic acid is efficient for labeling proteins with various probes under mild conditions.[8]
-
Western Blotting: If the incorporation of Ona results in a full-length protein that would otherwise be truncated at a stop codon, a Western blot against a C-terminal tag can confirm its presence.
Troubleshooting Guides
Below are common issues and recommended solutions for optimizing the incorporation of 2-Amino-8-oxononanoic acid.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of full-length protein | 1. Inefficient charging of the orthogonal tRNA with Ona by the synthetase.2. Poor expression or instability of the orthogonal synthetase.3. Low intracellular concentration of Ona.4. Premature termination at the amber stop codon. | 1. Perform further rounds of directed evolution to improve synthetase activity.[9][10]2. Optimize the expression conditions for the synthetase (e.g., lower temperature, different inducer concentration).3. Increase the concentration of Ona in the growth medium (e.g., up to 10 mM).4. Use an E. coli strain with a lower release factor 1 (RF1) activity or a genome-recoded organism lacking the UAG stop codon. |
| High background of wild-type protein (no Ona incorporated) | 1. The orthogonal synthetase is charging the orthogonal tRNA with a canonical amino acid (e.g., lysine).2. An endogenous synthetase is charging the orthogonal tRNA.3. Leaky expression of the target protein in the absence of Ona. | 1. Perform negative selection during directed evolution to remove synthetase variants that recognize canonical amino acids.[1]2. Ensure the chosen orthogonal tRNA is truly orthogonal. If necessary, engineer the tRNA to reduce recognition by endogenous synthetases.[5]3. Use a tightly controlled expression system (e.g., pBAD promoter) for the target protein. |
| Cell toxicity or slow growth after induction | 1. High concentrations of Ona are toxic to the cells.2. The orthogonal synthetase or tRNA is interfering with cellular processes.[7]3. The expressed protein containing Ona is toxic. | 1. Determine the optimal, non-toxic concentration of Ona.2. Use weaker promoters or lower copy number plasmids for the expression of the orthogonal components.3. Lower the expression level of the target protein by reducing the inducer concentration or using a lower temperature. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of PylRS for Active Site Engineering
This protocol outlines a general procedure for creating mutations in the active site of a PylRS variant to alter its substrate specificity.
1. Primer Design:
- Design forward and reverse primers (25-45 bases in length) containing the desired mutation.
- The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.
- The melting temperature (Tm) of the primers should be ≥ 78°C.
2. PCR Amplification:
- Set up a PCR reaction with a high-fidelity DNA polymerase.
- Use a low amount of template plasmid DNA (5-50 ng).
- Perform 16-18 cycles of amplification.
3. DpnI Digestion:
- Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA.
- Incubate at 37°C for at least 1 hour.
4. Transformation:
- Transform the DpnI-treated plasmid into competent E. coli cells.
- Plate on selective media and incubate overnight at 37°C.
5. Verification:
- Isolate plasmid DNA from several colonies.
- Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: In Vivo Directed Evolution of PylRS
This protocol describes a two-step selection process to evolve a PylRS variant that specifically incorporates Ona.
1. Positive Selection:
- Clone a library of PylRS mutants into a plasmid that also expresses the orthogonal tRNA.
- Use a reporter gene with an amber stop codon at a permissive site (e.g., chloramphenicol (B1208) acetyltransferase - CAT).
- Transform the library into E. coli and plate on media containing chloramphenicol and Ona.
- Only cells with an active synthetase that incorporates Ona will survive.
2. Negative Selection:
- Isolate the plasmids from the surviving colonies of the positive selection.
- Use a counter-selectable marker with an amber stop codon at a permissive site (e.g., barnase).
- Transform the plasmid library into E. coli and plate on media lacking Ona.
- Cells with synthetases that incorporate a canonical amino acid in the absence of Ona will express barnase and be killed.
3. Screening and Characterization:
- Isolate individual colonies that passed both selections.
- Screen for Ona-dependent expression of a fluorescent reporter protein (e.g., GFP with an amber stop codon).
- Sequence the PylRS gene from the best-performing clones to identify beneficial mutations.
- Purify the evolved synthetase and characterize its kinetic parameters in vitro.
Visualizations
Caption: Workflow for the directed evolution of a PylRS for 2-Amino-8-oxononanoic acid.
Caption: Signaling pathway for orthogonal translation with 2-Amino-8-oxononanoic acid.
References
- 1. Frontiers | Directed Evolution of Methanomethylophilus alvus Pyrrolysyl-tRNA Synthetase Generates a Hyperactive and Highly Selective Variant [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. twistbioscience.com [twistbioscience.com]
- 5. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. 2-Amino-8-oxononanoic acid | CAS#:1219456-00-4 | Chemsrc [chemsrc.com]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Continuous directed evolution of aminoacyl-tRNA synthetases. | Broad Institute [broadinstitute.org]
preventing degradation of 2-Amino-8-oxononanoic acid in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of 2-Amino-8-oxononanoic acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino-8-oxononanoic acid and what are its common applications in cell culture?
2-Amino-8-oxononanoic acid is a non-proteinogenic amino acid, meaning it is not one of the standard 20 amino acids naturally incorporated into proteins. Its primary use in research is for site-specific protein labeling. The keto group in its side chain provides a reactive handle for specific chemical conjugations, allowing for the attachment of probes, tags, or other molecules to a target protein.
Q2: What are the primary stability concerns for 2-Amino-8-oxononanoic acid in cell culture media?
Like other keto-containing compounds, 2-Amino-8-oxononanoic acid can be susceptible to degradation in the complex environment of cell culture media. Potential degradation pathways include:
-
Metabolic Conversion: Cellular enzymes may recognize and metabolize the amino acid. Transaminases could potentially convert the alpha-amino group and the keto group.
-
Chemical Instability: The keto group can be reactive and may interact with other components in the culture medium, such as amino acids or reducing agents.
-
pH Sensitivity: Extreme pH values can lead to the degradation of the molecule.
-
Light Sensitivity: Prolonged exposure to light may induce degradation.
Q3: How should I store 2-Amino-8-oxononanoic acid stock solutions?
For optimal stability, it is recommended to store stock solutions of 2-Amino-8-oxononanoic acid at -80°C. For short-term storage (up to one month), -20°C is acceptable. It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered when using 2-Amino-8-oxononanoic acid in cell culture.
Problem 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of 2-Amino-8-oxononanoic acid in your cell culture medium, leading to a lower effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Verify Stock Solution Integrity:
-
Ensure your stock solution was stored correctly at -80°C in single-use aliquots.
-
If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock.
-
-
Assess Stability in Cell Culture Media:
-
Protocol: Perform a stability study by incubating 2-Amino-8-oxononanoic acid in your complete cell culture medium (with and without cells) for the duration of your typical experiment.
-
Analysis: At various time points (e.g., 0, 2, 6, 12, 24 hours), collect aliquots and analyze the concentration of intact 2-Amino-8-oxononanoic acid using a suitable analytical method like HPLC or LC-MS.
-
-
Optimize Experimental Conditions:
-
Minimize Incubation Time: If degradation is observed, reduce the incubation time of the compound with the cells to the minimum required for your experiment.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of 2-Amino-8-oxononanoic acid in media immediately before adding to your cells. Do not store the compound diluted in media.
-
-
Analyze for Degradation Products:
-
If you have access to analytical instrumentation, analyze the media from your stability study for the appearance of new peaks that could correspond to degradation products. This can provide insights into the degradation pathway.
-
Problem 2: High background signal or non-specific labeling.
This may occur if 2-Amino-8-oxononanoic acid degrades into reactive species that bind non-specifically to cellular components.
Troubleshooting Steps:
-
Reduce Compound Concentration: Titrate the concentration of 2-Amino-8-oxononanoic acid to find the lowest effective concentration that still provides a specific signal.
-
Wash Cells Thoroughly: After incubation, wash the cells extensively with a suitable buffer to remove any unbound compound and its potential degradation products.
-
Include Proper Controls: Always include control groups in your experiment:
-
Cells not treated with 2-Amino-8-oxononanoic acid.
-
Cells treated with the vehicle used to dissolve the compound.
-
Potential Degradation Pathways and Prevention Strategies
The following diagram illustrates potential metabolic and chemical degradation pathways for 2-Amino-8-oxononanoic acid and suggests preventative measures.
Caption: Potential degradation pathways and preventative strategies.
Data Summary
| Storage Condition | Recommended Duration | Rationale |
| Stock Solution (-80°C) | Up to 6 months | Minimizes chemical and enzymatic activity. |
| Stock Solution (-20°C) | Up to 1 month | Suitable for short-term storage. |
| Diluted in Media (37°C) | Use immediately | High potential for degradation. |
| Diluted in Media (4°C) | Within a few hours | Slows degradation but does not stop it. |
Experimental Protocols
Protocol 1: Stability Assessment of 2-Amino-8-oxononanoic acid in Cell Culture Medium
This protocol outlines a method to determine the stability of 2-Amino-8-oxononanoic acid in your specific cell culture medium.
Materials:
-
2-Amino-8-oxononanoic acid stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (HPLC or LC-MS)
Procedure:
-
Prepare a working solution of 2-Amino-8-oxononanoic acid in your complete cell culture medium at the final concentration used in your experiments.
-
Dispense aliquots of the working solution into sterile microcentrifuge tubes.
-
Place one set of tubes in a 37°C incubator with 5% CO₂.
-
Keep a control aliquot at -80°C (time point zero).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of intact 2-Amino-8-oxononanoic acid in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of the compound versus time to determine its stability profile.
overcoming instability of 2-Amino-8-oxononanoic acid hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming the instability of 2-Amino-8-oxononanoic acid hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its stock solutions?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid compound, storage at 4°C in a sealed container, away from moisture, is recommended. Once dissolved, stock solutions have different storage requirements based on the temperature. It is highly advised to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What is the primary cause of instability for this compound in aqueous solutions?
A2: As a keto-amino acid, this compound is susceptible to degradation in aqueous solutions. The ketone functional group can be reactive, and like other α-keto acids, it can participate in various reactions. The stability is influenced by factors such as pH, temperature, and the presence of other reactive species in the solution.
Q3: Can I prepare a stock solution in water?
A3: While the hydrochloride salt is generally water-soluble, preparing aqueous stock solutions for long-term storage is not recommended due to potential instability. For optimal stability, it is advised to prepare stock solutions in anhydrous DMSO.
Q4: How should I prepare working solutions for my experiments?
A4: For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1] For in vitro assays, prepare the working solution by diluting the DMSO stock solution into your aqueous buffer immediately before the experiment. Minimize the time the compound spends in the aqueous buffer before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage at -20°C or -80°C. | The solubility of the compound may be lower at these temperatures, or the solvent may have absorbed moisture. | Warm the stock solution to room temperature and sonicate briefly to redissolve the precipitate before use. Ensure the use of anhydrous DMSO and tightly sealed storage vials to prevent moisture absorption. |
| Inconsistent or poor experimental results. | The compound may have degraded in the working solution. | Prepare fresh working solutions for each experiment. Avoid prolonged storage of the compound in aqueous buffers. Consider performing a pilot study to determine the stability of the compound in your specific experimental buffer and conditions. |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | The concentration of the compound in the final working solution may exceed its solubility in the aqueous buffer. The percentage of DMSO in the final solution may be too low to maintain solubility. | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final working solution, ensuring it is compatible with your experimental system. The use of solubilizing agents like PEG300, Tween-80, or SBE-β-CD can also aid in dissolution.[1] |
| Low efficiency in protein labeling experiments. | The pH of the reaction buffer may not be optimal for the labeling reaction or for the stability of the keto-amino acid. The compound may have degraded prior to the labeling reaction. | Optimize the pH of your labeling reaction. While the labeling of proteins is efficient under mild conditions close to physiological pH, the optimal pH may vary depending on the specific protein and linker.[1] Ensure that the this compound solution is freshly prepared and added to the reaction mixture immediately. |
Data Summary Tables
Table 1: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months[1] | Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. Store in tightly sealed containers.[1] |
| -20°C | Up to 1 month[1] | Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. Store in tightly sealed containers.[1] |
Table 2: Recommended Solvent Compositions for In Vivo Studies
| Protocol | Solvent Composition | Max Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.55 mg/mL (20.34 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.18 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.18 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Immediately before your experiment, dilute the stock solution to the desired final concentration in your pre-warmed aqueous experimental buffer.
-
Mix the solution thoroughly by gentle vortexing or pipetting.
-
Use the freshly prepared working solution without delay.
Visual Diagrams
Caption: Workflow for the preparation and use of this compound solutions.
Caption: Troubleshooting guide for inconsistent results with this compound.
References
Technical Support Center: Incorporation of 2-Amino-8-oxononanoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers incorporating the non-canonical amino acid (ncAA) 2-Amino-8-oxononanoic acid into proteins.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind incorporating 2-Amino-8-oxononanoic acid into a protein?
The site-specific incorporation of 2-Amino-8-oxononanoic acid relies on the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually orthogonal to the host organism's (e.g., E. coli) endogenous synthetases and tRNAs.[1][2] The engineered aaRS, typically an evolved pyrrolysyl-tRNA synthetase (PylRS), specifically recognizes and attaches 2-Amino-8-oxononanoic acid to the orthogonal tRNA.[3][4] This charged tRNA then recognizes a reassigned codon, most commonly the amber stop codon (UAG), within the mRNA of the target protein, leading to the incorporation of the ncAA at that specific site.[1][3]
Q2: Which orthogonal translation system is recommended for 2-Amino-8-oxononanoic acid?
An evolved Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (pylT) pair has been successfully used for the genetic incorporation of 2-Amino-8-oxononanoic acid in E. coli.[1][3][4] PylRS is known for its broad substrate tolerance, which allows for the evolution of variants that can recognize a wide range of lysine (B10760008) derivatives.[1]
Q3: What codon should I use to encode 2-Amino-8-oxononanoic acid?
The amber stop codon (UAG) is the most commonly used codon for site-specific incorporation of non-canonical amino acids.[1][5] This is due to its relative rarity in many organisms, which minimizes the unintended incorporation of the ncAA at other locations.[6] However, competition with the host's release factor 1 (RF1), which recognizes the UAG codon to terminate translation, can reduce incorporation efficiency.[2]
Q4: How does codon usage of my target gene affect the incorporation efficiency of 2-Amino-8-oxononanoic acid?
While the primary determinant of incorporation efficiency is the performance of the orthogonal translation system, the overall codon usage of your target gene can impact the overall protein expression level. Using codons that are rare in the expression host (e.g., E. coli) can lead to translational pausing or termination due to the depletion of the corresponding tRNA pools.[7][8] Therefore, it is generally recommended to optimize the codon usage of your target gene to match the codon bias of the expression host to ensure efficient translation.[7][9]
Q5: What are the downstream applications of incorporating 2-Amino-8-oxononanoic acid?
The aliphatic keto group of 2-Amino-8-oxononanoic acid provides a bioorthogonal reactive handle.[3][4] This keto group can be specifically reacted with hydrazide or alkoxyamine-containing molecules to label proteins with probes such as fluorophores, biotin, or other moieties for various biochemical and biophysical studies.[3][7][10] This labeling can be performed under mild, near-physiological pH conditions.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low yield of full-length protein | 1. Inefficient amber suppression. 2. Toxicity of the ncAA to the host cells. 3. Poor expression of the orthogonal aaRS or tRNA. 4. Suboptimal concentration of 2-Amino-8-oxononanoic acid. 5. Degradation of the expressed protein. | 1. Use an E. coli strain with a deleted or downregulated RF1. 2. Titrate the concentration of 2-Amino-8-oxononanoic acid in the growth media. 3. Verify the expression of the aaRS and tRNA via Western blot or qPCR. 4. Optimize the concentration of the ncAA (typically 1-10 mM). 5. Add protease inhibitors during cell lysis and purification. |
| Truncated protein product observed | 1. Dominant translation termination by RF1 at the amber codon. 2. Insufficient charging of the orthogonal tRNA with the ncAA. | 1. Switch to an RF1-deficient E. coli strain. 2. Increase the expression level of the orthogonal aaRS. 3. Ensure the purity and stability of the 2-Amino-8-oxononanoic acid stock. |
| Full-length protein is produced, but mass spectrometry shows incorporation of a canonical amino acid at the target site | 1. The evolved aaRS has off-target activity with a canonical amino acid. 2. The orthogonal tRNA is being charged by an endogenous E. coli synthetase. | 1. Perform negative selection during the directed evolution of the aaRS to remove variants that recognize canonical amino acids. 2. Confirm the orthogonality of the tRNA by expressing it in the absence of the orthogonal aaRS and checking for mis-charging.[4] |
| Low efficiency of downstream labeling reaction | 1. The incorporated 2-Amino-8-oxononanoic acid's keto group is inaccessible. 2. The labeling reaction conditions are not optimal. 3. The protein has precipitated or aggregated. | 1. Choose a surface-exposed site for incorporation. 2. Optimize the pH, temperature, and concentration of the labeling reagents. 3. Perform the labeling reaction under native or mild denaturing conditions. |
Experimental Protocols
Site-Directed Mutagenesis to Introduce the Amber Codon
This protocol outlines the introduction of a UAG (amber) stop codon at the desired position in your gene of interest using overlap extension PCR.
Materials:
-
Plasmid DNA containing your gene of interest.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
Four PCR primers:
-
Forward outer primer (F_out)
-
Reverse outer primer (R_out)
-
Forward internal mutagenic primer (F_mut) containing the TAG codon.
-
Reverse internal mutagenic primer (R_mut) complementary to F_mut.
-
-
DpnI restriction enzyme.
-
Competent E. coli for cloning.
Methodology:
-
First Round of PCR:
-
Set up two separate PCR reactions.
-
Reaction 1: Use F_out and R_mut primers with the template plasmid.
-
Reaction 2: Use F_mut and R_out primers with the template plasmid.
-
Perform PCR to generate two DNA fragments with overlapping ends containing the mutation.
-
-
Purification:
-
Run the PCR products on an agarose (B213101) gel and purify the fragments of the correct size.
-
-
Second Round of PCR (Overlap Extension):
-
Combine the two purified fragments in a new PCR reaction.
-
Add the outer primers (F_out and R_out) and high-fidelity DNA polymerase.
-
The overlapping fragments will anneal and be extended to create the full-length gene containing the amber codon.
-
-
Cloning:
-
Purify the full-length PCR product.
-
Digest the parental plasmid template with DpnI to remove it.
-
Transform the purified, mutated gene into competent E. coli.
-
Select colonies and verify the mutation by DNA sequencing.
-
Protein Expression and Incorporation of 2-Amino-8-oxononanoic acid
This protocol describes the expression of the target protein containing the ncAA in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) co-transformed with:
-
A plasmid containing the evolved PylRS and pylT tRNA.
-
A plasmid containing your target gene with the amber codon.
-
-
LB or 2xYT growth media.
-
Appropriate antibiotics.
-
2-Amino-8-oxononanoic acid stock solution (e.g., 100 mM in sterile water or a suitable buffer).
-
IPTG for induction.
Methodology:
-
Inoculation:
-
Inoculate a starter culture with a single colony and grow overnight at 37°C.
-
-
Growth:
-
Inoculate a larger volume of expression media with the overnight culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Supplementation with ncAA:
-
Add 2-Amino-8-oxononanoic acid to a final concentration of 1-10 mM.
-
-
Induction:
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
-
-
Expression:
-
Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.
-
-
Harvesting:
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
Verification of Incorporation by Mass Spectrometry
This protocol is for confirming the successful incorporation of 2-Amino-8-oxononanoic acid.
Materials:
-
Purified protein.
-
Trypsin or another suitable protease.
-
Mass spectrometer (e.g., ESI-MS).
Methodology:
-
Intact Protein Analysis:
-
Analyze the purified protein by ESI-MS to determine its molecular weight.
-
Compare the observed mass to the theoretical mass of the protein with the incorporated ncAA. The expected mass increase for 2-Amino-8-oxononanoic acid incorporation in place of a canonical amino acid will depend on the amino acid being replaced.
-
-
Proteolytic Digestion and MS/MS Analysis:
-
Digest the purified protein with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the peptide containing the modification and confirm the mass shift corresponding to 2-Amino-8-oxononanoic acid.
-
Use MS/MS fragmentation to confirm the location of the ncAA within the peptide.
-
Visualizations
Caption: Experimental workflow for the incorporation of 2-Amino-8-oxononanoic acid.
Caption: Troubleshooting decision tree for 2-Amino-8-oxononanoic acid incorporation.
References
- 1. Nonsense and Sense Suppression Abilities of Original and Derivative Methanosarcina mazei Pyrrolysyl-tRNA Synthetase-tRNAPyl Pairs in the Escherichia coli BL21(DE3) Cell Strain | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Genetic incorporation of an aliphatic keto-containing amino acid into proteins for their site-specific modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. quora.com [quora.com]
- 7. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 8. From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
reducing background labeling in experiments with 2-Amino-8-oxononanoic acid
Welcome to the technical support center for experiments involving 2-Amino-8-oxononanoic acid. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of high background labeling.
Troubleshooting Guides
High background signal can obscure specific labeling and lead to misinterpretation of results. The following guides are designed to help you identify and address the root causes of non-specific labeling in your experiments with 2-Amino-8-oxononanoic acid.
Issue: High Background Fluorescence or Signal
Possible Cause 1: Suboptimal Reagent Concentrations
Incorrect concentrations of labeling reagents can lead to increased non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal concentration for each reagent, including the 2-Amino-8-oxononanoic acid probe and any subsequent detection reagents (e.g., fluorescently tagged antibodies or click chemistry reactants).[1][2]
Possible Cause 2: Inadequate Blocking
Insufficient blocking of non-specific binding sites on cells, tissues, or membranes can result in high background.
-
Solution: Optimize your blocking protocol. This may involve increasing the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA), extending the incubation time, or testing different blocking buffers.[3][4]
Possible Cause 3: Insufficient Washing
Inadequate washing steps may not effectively remove unbound reagents, leading to high background.
-
Solution: Increase the number and/or duration of wash steps after each incubation.[3][5] Consider adding a surfactant like Tween 20 to your wash buffer to help reduce non-specific interactions.[3][4]
Possible Cause 4: Autofluorescence
Some cells and tissues naturally fluoresce, which can contribute to high background, especially in fluorescence-based detection methods.[1]
-
Solution: Include an unstained control sample in your experiment to assess the level of autofluorescence.[1] If autofluorescence is high, consider using a quenching agent or selecting fluorescent dyes that emit in a spectral range with lower autofluorescence.[1]
Possible Cause 5: Reagent Quality and Purity
Low-purity reagents, including antibodies or click chemistry components, can contain impurities that contribute to non-specific binding.[6]
-
Solution: Ensure you are using high-purity reagents. For antibodies, use those with greater than 95% purity for conjugation reactions.[6] For click chemistry, ensure the purity of your azide (B81097) or alkyne-modified detection reagents.[7]
Issue: Non-Specific Binding in "Click Chemistry" Detection
Experiments with 2-Amino-8-oxononanoic acid often involve its metabolic incorporation into proteins, followed by detection via "click chemistry." High background in this context can be particularly problematic.
Possible Cause 1: Catalyst-Related Issues
The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can sometimes lead to non-specific signal.
-
Solution: Optimize the catalyst concentration and consider using a copper-chelating ligand to improve reaction efficiency and reduce non-specific binding. Ensure fresh preparation of the catalyst solution.
Possible Cause 2: Hydrophobic Interactions
Non-specific binding can occur due to hydrophobic interactions between reagents and cellular components.
-
Solution: Include a mild, non-ionic detergent such as Tween 20 in your buffers to disrupt these interactions.[4]
Possible Cause 3: Reaction Conditions
Suboptimal reaction conditions, such as incorrect pH or temperature, can affect the specificity of the click reaction.
-
Solution: Ensure the reaction is performed at the recommended pH and temperature. The reaction is typically robust under a range of conditions, but optimization may be necessary for your specific system.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino-8-oxononanoic acid and how is it used in experiments?
A1: 2-Amino-8-oxononanoic acid is a synthetic amino acid that can be incorporated into proteins during synthesis.[8] Its ketone group provides a bio-orthogonal handle for site-specific labeling of proteins using techniques like click chemistry.[8]
Q2: How can I minimize background from my primary or secondary antibodies?
A2: To minimize background from antibodies, it is crucial to use them at the optimal dilution, which should be determined through titration.[1][2] Using highly cross-adsorbed secondary antibodies can also prevent cross-reactivity.[1] Additionally, ensure your blocking and washing steps are thorough.[3][5]
Q3: What are the key considerations for setting up a click chemistry reaction to label proteins modified with 2-Amino-8-oxononanoic acid?
A3: For a successful click chemistry reaction, ensure high-purity reagents, including your azide or alkyne detection molecule and the copper catalyst.[7][9] The order of reagent addition can be important; typically, the azide and alkyne are mixed before adding the reducing agent (like sodium ascorbate) and then the copper catalyst.[7]
Q4: Can the buffer composition affect my background levels?
A4: Yes, buffer composition can significantly impact non-specific binding. Adjusting the pH of your buffer can alter the charge of your biomolecules and reduce charge-based non-specific interactions.[4] Increasing the salt concentration (e.g., with NaCl) can also help shield charges and reduce non-specific binding.[4] Adding protein blockers like BSA or non-ionic surfactants like Tween 20 to your buffers is also a common strategy to reduce background.[4]
Q5: My background is uneven or speckled. What could be the cause?
A5: Uneven or speckled background can be caused by several factors, including the drying out of membranes or samples during incubation, contamination of buffers or equipment with particulates, or protein aggregation.[3] Ensure that your samples remain hydrated throughout the experiment, use clean equipment, and centrifuge your protein samples to remove aggregates before use.[3][5]
Data Presentation
Table 1: Troubleshooting Summary for High Background Labeling
| Potential Cause | Recommended Solution | Key Reagents/Parameters to Optimize |
| Suboptimal Reagent Concentration | Perform titration experiments to find the optimal concentration. | Primary antibody, secondary antibody, click chemistry reagents |
| Inadequate Blocking | Increase blocking agent concentration or incubation time; test different blockers. | BSA, non-fat milk, commercial blocking buffers |
| Insufficient Washing | Increase the number and duration of wash steps; add a surfactant. | Wash buffer composition (e.g., Tween 20 concentration), number of washes |
| Autofluorescence | Use an unstained control; consider quenching agents or different fluorophores. | Choice of fluorescent dye, use of autofluorescence quenching kits |
| Low Reagent Purity | Use high-purity reagents (>95% for antibodies). | Purity of antibodies and chemical probes |
| Catalyst Issues (Click Chemistry) | Optimize catalyst concentration; use a copper-chelating ligand. | Copper sulfate (B86663), reducing agent, ligand concentration |
| Hydrophobic Interactions | Add a non-ionic detergent to buffers. | Tween 20 or similar surfactant concentration |
| Incorrect Reaction Conditions | Optimize pH and temperature for the specific reaction. | Buffer pH, incubation temperature |
Experimental Protocols
Protocol 1: General Workflow for Protein Labeling with 2-Amino-8-oxononanoic Acid and Click Chemistry Detection
-
Metabolic Labeling: Culture cells in media supplemented with 2-Amino-8-oxononanoic acid for a predetermined time to allow for its incorporation into newly synthesized proteins.
-
Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer.
-
Click Chemistry Reaction:
-
To the cell lysate, add the alkyne- or azide-functionalized detection probe (e.g., a fluorescent dye or biotin).
-
Add the click chemistry catalyst solution, typically consisting of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
Incubate the reaction for the recommended time at the appropriate temperature.
-
-
Protein Analysis: Analyze the labeled proteins using methods such as SDS-PAGE followed by in-gel fluorescence scanning or western blotting.
Mandatory Visualizations
Caption: A typical experimental workflow for labeling proteins.
Caption: A logical troubleshooting workflow for high background.
References
- 1. biotium.com [biotium.com]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-8-oxononanoic acid | CAS#:1219456-00-4 | Chemsrc [chemsrc.com]
- 9. 點擊化學試劑概述 [sigmaaldrich.com]
Technical Support Center: Purification Strategies for Truncated Protein Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of recombinant proteins, specifically focusing on the removal of truncated protein products.
Frequently Asked Questions (FAQs)
Q1: What are truncated protein products and why are they a problem?
A1: Truncated protein products are shortened versions of the desired full-length protein. They can arise from several factors during recombinant protein expression, including premature translation termination, proteolytic degradation, or the presence of cryptic start codons within the gene sequence.[1][2] These truncated forms are problematic because they often co-purify with the full-length protein, reducing the overall purity and potentially interfering with downstream applications and functional assays.[1]
Q2: How can I detect the presence of truncated proteins in my sample?
A2: Several methods can be used to detect truncated proteins:
-
SDS-PAGE: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis separates proteins based on their molecular weight. Truncated proteins will appear as distinct bands smaller than the full-length protein.[3]
-
Western Blotting: This technique uses specific antibodies to detect the protein of interest. If the truncation removes the epitope recognized by the antibody, the truncated form will not be detected. Using antibodies against different parts of the protein (e.g., N-terminus, C-terminus, or an affinity tag) can help identify truncated species.[3]
-
Mass Spectrometry (MS): MS provides a precise measurement of the protein's molecular weight, allowing for the unambiguous identification of truncated forms and even the exact site of truncation.[3]
Q3: Can I prevent the formation of truncated proteins during expression?
A3: While complete prevention is not always possible, you can take several steps to minimize the formation of truncated proteins:
-
Codon Optimization: Differences in codon usage between the gene of interest and the expression host can lead to translational pausing and premature termination. Optimizing the gene sequence for the specific expression host can improve translational efficiency.[4]
-
Host Strain Selection: Using protease-deficient E. coli strains can reduce proteolytic degradation of the target protein.[5]
-
Expression Conditions: Lowering the induction temperature and using a lower concentration of the inducer can slow down protein expression, which may improve proper folding and reduce susceptibility to proteolysis.[6]
-
Gene Sequence Analysis: Analyze your gene sequence for potential cryptic Shine-Dalgarno sequences or alternative start codons (like GTG) that could lead to internal translation initiation. Mutating these sites can eliminate the production of specific truncated products.[2]
Q4: Which chromatography technique is best for removing truncated proteins?
A4: The "best" technique depends on the specific properties of your protein and the nature of the truncation.
-
Affinity Chromatography (AC): If the truncation removes the affinity tag (e.g., a His-tag at the N-terminus is lost in an N-terminally truncated protein), AC can be highly effective.[7]
-
Ion Exchange Chromatography (IEX): If the truncation alters the protein's net charge (e.g., by removing a stretch of acidic or basic residues), IEX can provide good separation.[8]
-
Hydrophobic Interaction Chromatography (HIC): If the truncation removes a hydrophobic or hydrophilic region, altering the protein's overall surface hydrophobicity, HIC can be a powerful separation tool.[9]
-
Size Exclusion Chromatography (SEC): If there is a significant size difference between the full-length and truncated protein, SEC can be used as a polishing step. However, its resolution may be insufficient for small truncations.[10]
Troubleshooting Guides
Issue 1: Truncated protein co-elutes with the full-length protein during affinity chromatography.
Possible Cause: The truncation does not remove the affinity tag. For example, if you have a C-terminal His-tag and the truncation occurs at the N-terminus, both the full-length and truncated proteins will bind to the Ni-NTA resin.[2]
Troubleshooting Steps:
-
Switch the Tag Position: If you suspect N-terminal truncation, re-clone your construct with the affinity tag at the N-terminus. This way, only the full-length protein will have the tag and bind to the resin.
-
Introduce a Second Purification Step: Use a different chromatography method downstream of the affinity purification.
-
Ion Exchange Chromatography (IEX): If the truncation removes a charged region, the full-length and truncated proteins will have different net charges and can be separated by IEX.
-
Hydrophobic Interaction Chromatography (HIC): If the truncation alters the surface hydrophobicity, HIC can be used to separate the two species.
-
Size Exclusion Chromatography (SEC): If the size difference is significant, SEC can be employed as a final polishing step.
-
Issue 2: Multiple bands are observed on an SDS-PAGE gel after a single purification step.
Possible Cause: This could be due to the presence of truncated products, post-translational modifications, or other protein contaminants.
Troubleshooting Steps:
-
Confirm Identity of Bands: Use Western blotting with antibodies specific to different regions of your protein (N-terminus, C-terminus, and any fusion tags) to determine if the smaller bands are indeed truncated versions of your protein of interest. Mass spectrometry can also be used for definitive identification.
-
Optimize Expression:
-
Add protease inhibitors to the lysis buffer to minimize degradation after cell harvesting.
-
Lower the expression temperature (e.g., from 37°C to 18-25°C) and reduce the inducer concentration to potentially improve protein folding and reduce degradation.[6]
-
-
Implement a Multi-Step Purification Strategy: No single chromatography method is perfect. Combining different techniques based on different separation principles (e.g., affinity, charge, size, hydrophobicity) is often necessary to achieve high purity.
Data Presentation: Comparison of Purification Strategies
The following table provides an illustrative comparison of the potential effectiveness of different chromatography techniques for removing truncated protein products. The actual efficiency will vary depending on the specific protein and the nature of the truncation.
| Purification Method | Principle of Separation | Typical Purity Achieved | Typical Yield | Notes and Considerations |
| Affinity Chromatography (AC) | Specific binding of an affinity tag to a ligand. | >95% (if tag is removed in truncation) | High | Highly effective if the truncation removes the affinity tag. If not, truncated products will co-elute.[7] |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | 85-99% | Moderate to High | Effective if the truncation removes a significant number of charged residues, altering the protein's isoelectric point (pI).[8] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | >98% (in specific cases) | High (up to 86% reported) | Can be very effective if the truncation removes hydrophobic or hydrophilic domains. A case study on FGF-2 showed removal of a 9 N-terminal amino acid truncation to >98% purity with an 86% step yield.[9] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size and shape). | Variable | High | Generally used as a final polishing step. Resolution may be insufficient to separate proteins with small size differences.[10] |
Experimental Protocols
Protocol 1: Removal of N-terminally Truncated Protein using Hydrophobic Interaction Chromatography (HIC)
This protocol is adapted from a case study involving the purification of basic Fibroblast Growth Factor (FGF-2).[9]
1. Materials:
- HIC column (e.g., Toyopearl® Hexyl-650C)
- Binding Buffer: 1.65 M Trisodium Citrate, 50 mM Tris-HCl, pH 7.0
- Elution Buffer: 50 mM Tris-HCl, pH 7.0
- Chromatography system
2. Method:
- Sample Preparation: Start with the eluate from a previous purification step (e.g., cation exchange chromatography). Add Trisodium Citrate to the sample to a final concentration of 1.65 M.
- Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Binding Buffer.
- Sample Loading: Load the prepared sample onto the equilibrated column.
- Wash: Wash the column with 5-10 CV of Binding Buffer to remove any unbound proteins.
- Elution: Elute the bound proteins using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 4-10 CV. The truncated form, being less hydrophobic due to the loss of hydrophobic amino acids, is expected to elute earlier than the full-length protein.
- Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and/or IEX-HPLC to identify the fractions containing the pure full-length protein.
Protocol 2: General Strategy for Separating Full-length and Truncated Proteins using Ion Exchange Chromatography (IEX)
1. Materials:
- Anion or Cation Exchange column (select based on the pI of your proteins)
- Buffer A (Low salt): e.g., 20 mM Tris-HCl, pH 8.0
- Buffer B (High salt): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0
- Chromatography system
2. Method:
- Determine Theoretical pI: Calculate the theoretical isoelectric point (pI) for both the full-length and the truncated protein. If the truncation removes charged residues, the pIs will be different.
- Select Column and pH:
- If working at a pH above the pI of both proteins, they will be negatively charged, and an anion exchange column should be used.
- If working at a pH below the pI of both proteins, they will be positively charged, and a cation exchange column should be used.
- Choose a pH that maximizes the charge difference between the two protein forms.
- Column Equilibration: Equilibrate the chosen IEX column with 5-10 CV of Buffer A.
- Sample Preparation and Loading: Ensure your sample is in a low-salt buffer, ideally Buffer A. Load the sample onto the column.
- Wash: Wash the column with 5-10 CV of Buffer A.
- Elution: Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 CV). The protein with the lower net charge will elute at a lower salt concentration.
- Fraction Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the pure full-length protein.
Visualizations
Caption: A typical multi-step workflow for purifying recombinant proteins and removing truncated products.
Caption: A logical flowchart for troubleshooting the presence of truncated protein products.
References
- 1. Elimination of truncated recombinant protein expressed in E. coli by removing cryptic translation initiation site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Codon-Optimized Expression and Purification of Truncated ORF2 Protein of Hepatitis E Virus in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative proteoforms and proteoform-dependent assemblies in humans and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rbmb.net [rbmb.net]
- 9. Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio [metwarebio.com]
- 10. Single-step affinity purification of recombinant proteins using a self-excising module from Neisseria meningitidis FrpC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Verifying 2-Amino-8-oxononanoic Acid Incorporation: A Comparative Guide to Mass Spectrometry and Fluorescence-Based Methods
For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid (ncAA) incorporation into a protein is a critical step in developing novel therapeutics and research tools. This guide provides a detailed comparison of two primary analytical techniques for verifying the incorporation of 2-Amino-8-oxononanoic acid: mass spectrometry and fluorescence-based detection via bioorthogonal chemistry. We present experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
The ability to incorporate ncAAs like 2-Amino-8-oxononanoic acid into proteins opens up a vast landscape of possibilities for protein engineering, enabling the introduction of novel functionalities. However, the successful incorporation must be rigorously verified. Mass spectrometry provides direct, unambiguous evidence of the modified amino acid's presence and precise location within the protein sequence. In contrast, fluorescence-based methods, particularly those employing bioorthogonal "click chemistry," offer a high-throughput and visually intuitive alternative for confirming incorporation and enabling downstream imaging applications.[1][2][3]
Comparative Analysis of Confirmation Methodologies
The choice between mass spectrometry and fluorescence-based detection depends on several factors, including the required level of detail, desired throughput, and the intended downstream applications of the engineered protein.
| Feature | Mass Spectrometry | Fluorescence-Based Detection |
| Principle | Measures the mass-to-charge ratio of peptide fragments to identify the ncAA. | Covalent labeling of the ncAA with a fluorescent probe for detection. |
| Specificity | High; provides sequence-level confirmation of incorporation site. | High; relies on bioorthogonal chemistry specific to the ncAA's functional group. |
| Sensitivity | High; can detect low levels of incorporation. | High; dependent on the quantum yield of the fluorophore and detection instrumentation. |
| Quantitative? | Yes; label-free or isotopic labeling strategies allow for quantification. | Semi-quantitative; fluorescence intensity can be correlated with incorporation levels.[4] |
| Throughput | Lower; requires sample preparation and chromatographic separation. | Higher; can be adapted for plate-based assays and in-gel analysis. |
| Downstream Apps | Proteomics, detailed protein characterization. | Cellular imaging, flow cytometry, high-throughput screening.[5] |
| Instrumentation | LC-MS/MS system. | Fluorescence microscope, plate reader, gel imager. |
Mass Spectrometry Workflow for Confirmation
Mass spectrometry offers the gold standard for confirming ncAA incorporation due to its ability to provide precise mass measurements and fragmentation data, which together serve as a definitive fingerprint of the modified peptide.
Experimental Protocol: LC-MS/MS Analysis
-
Protein Digestion:
-
Denature the protein sample containing 2-Amino-8-oxononanoic acid in a buffer containing 8 M urea (B33335) and 50 mM Tris-HCl, pH 8.0.[6]
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.[6]
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.[7]
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[6]
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Separate the peptide digest using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.
-
Elute the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein with the incorporated 2-Amino-8-oxononanoic acid.
-
The mass of the modified amino acid residue must be accounted for in the search parameters.
-
Successful identification will be based on the accurate mass measurement of the precursor peptide and the matching of the experimental fragmentation pattern to the theoretical fragmentation pattern of the peptide containing 2-Amino-8-oxononanoic acid.
-
Predicted Fragmentation of 2-Amino-8-oxononanoic Acid-Containing Peptides
While experimental fragmentation data for 2-Amino-8-oxononanoic acid is not widely available, predictions can be made based on the fragmentation patterns of similar molecules. The primary fragmentation is expected to occur at the peptide backbone, generating b- and y-ions. The presence of the keto group on the side chain may lead to characteristic neutral losses. For instance, cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.[8] The most abundant precursor and product ions for amino acids are typically (M+H)+ and (M-COOH)+.[9]
Fluorescence-Based Confirmation via Bioorthogonal Chemistry
An increasingly popular alternative to mass spectrometry is the use of bioorthogonal chemistry to fluorescently label the incorporated ncAA. The ketone group of 2-Amino-8-oxononanoic acid can react specifically with a fluorescent probe containing a hydrazine (B178648) or hydroxylamine (B1172632) moiety to form a stable hydrazone or oxime linkage, respectively.[10][11]
Experimental Protocol: Fluorescent Labeling
-
Labeling Reaction:
-
Incubate the purified protein containing 2-Amino-8-oxononanoic acid with a 10-fold molar excess of a fluorescent hydrazine or hydroxylamine probe (e.g., Alexa Fluor 488 Hydrazide) in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for 1-2 hours.
-
-
Removal of Excess Dye:
-
Remove the unreacted fluorescent probe using a desalting column or through protein precipitation.
-
-
Detection and Analysis:
-
In-gel Fluorescence: Separate the labeled protein by SDS-PAGE and visualize the fluorescent band using a gel imager. This provides a qualitative confirmation of incorporation.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of the labeled protein to confirm the presence of the fluorophore. The fluorescence intensity can be used for semi-quantitative estimation of incorporation efficiency.[4]
-
Cellular Imaging: If the protein was expressed in cells, the labeling reaction can be performed in situ, allowing for the visualization of the protein's localization and expression levels using fluorescence microscopy.[12]
-
Performance Comparison: Mass Spectrometry vs. Fluorescence
While both methods are powerful, their quantitative performance can differ. Mass spectrometry, particularly when using isotopic labeling, provides the most accurate and precise quantification of incorporation efficiency. Fluorescence-based methods are generally considered semi-quantitative, as the fluorescence intensity can be influenced by factors other than the amount of labeled protein, such as quenching and environmental effects. However, for high-throughput screening and qualitative assessments, fluorescence offers a significant advantage in speed and ease of use.[13][14]
The yield of full-length proteins with site-specifically incorporated synthetic amino acids is often reported to be in the range of 5% to 20% of that of the wild-type protein. Both mass spectrometry and fluorescence-based methods are sensitive enough to detect these levels of incorporation. The limit of detection for mass spectrometry can be in the picogram to nanogram range, while fluorescence-based assays can detect sub-femtomole levels of protein.[15][16]
Conclusion
The choice between mass spectrometry and fluorescence-based detection for confirming the incorporation of 2-Amino-8-oxononanoic acid depends on the specific research question. Mass spectrometry provides unparalleled detail and is the definitive method for confirming the precise location and identity of the incorporated ncAA. For applications requiring high throughput, cellular imaging, or a more qualitative assessment of incorporation, fluorescence-based methods coupled with bioorthogonal chemistry offer a robust and efficient alternative. By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently select the optimal approach for their protein engineering endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioorthogonal fluorescent labeling of functional G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Fluorescence Assay for In Vitro Translation Compatible with Noncanonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.regionh.dk [research.regionh.dk]
- 10. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 11. Design of Fluorescent Probes for Bioorthogonal Labeling of Carbonylation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Progress in FD-LC-MS/MS Proteomics Method [frontiersin.org]
- 14. Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validating Site-Selectivity: A Comparative Guide to 2-Amino-8-oxononanoic Acid Labeling
In the dynamic fields of chemical biology and drug development, the precise modification of proteins is paramount for elucidating their function, tracking their localization, and developing targeted therapeutics. The site-specific incorporation of non-canonical amino acids (ncAAs) bearing bioorthogonal functional groups has emerged as a powerful strategy for achieving this precision. Among these, 2-Amino-8-oxononanoic acid (AON), a keto-containing amino acid, offers a unique handle for highly selective protein labeling.
This guide provides an objective comparison of AON-based labeling with other prominent bioorthogonal techniques, supported by experimental data and detailed protocols. We will delve into the validation of AON's site-selectivity, a critical factor for its reliable application in research and development.
The Principle of AON Labeling: Genetic Code Expansion and Bioorthogonal Ligation
The site-specific incorporation of AON into a target protein is achieved through genetic code expansion (GCE). This technique repurposes a rare or "nonsense" codon, typically the amber stop codon (TAG), to encode the ncAA. An engineered aminoacyl-tRNA synthetase/tRNA pair, orthogonal to the host's translational machinery, specifically recognizes AON and its corresponding anticodon on the tRNA, ensuring its insertion at the desired position within the protein's amino acid sequence.[1][2]
Once incorporated, the unique ketone group on the AON side chain serves as a bioorthogonal handle. This handle does not react with native functional groups found in proteins, ensuring that subsequent labeling is highly specific to the engineered site. The ketone is then chemoselectively ligated to a probe of interest—such as a fluorophore, biotin, or drug molecule—that is functionalized with a complementary aminooxy or hydrazide group, forming a stable oxime or hydrazone bond, respectively. This reaction proceeds efficiently under mild, near-physiological conditions.[3]
Comparative Analysis of Bioorthogonal Labeling Methods
The selection of a bioorthogonal labeling strategy depends on several factors, including reaction kinetics, efficiency, potential for off-target reactions, and the specific biological context. Here, we compare AON-based keto-selective labeling with two widely used alternatives: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
| Feature | Keto-Selective Labeling (AON) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Bioorthogonal Handle | Ketone | Alkyne | Alkyne (strained) |
| Reaction Partner | Aminooxy/Hydrazide | Azide | Azide |
| Reaction Type | Oxime/Hydrazone Ligation | 1,3-Dipolar Cycloaddition | 1,3-Dipolar Cycloaddition |
| Catalyst Required | Aniline (B41778) (optional, for rate enhancement) | Copper(I) | None |
| Reaction Speed | Moderate to Fast | Very Fast | Fast |
| Biocompatibility | High (no metal catalyst) | Limited in living cells due to copper toxicity | High |
| Selectivity | High | High | High |
| Reported Side Reactions | Minimal | Potential for off-target reactions with copper-binding proteins | Minimal |
| Probe Availability | Good | Excellent | Good |
Validating Site-Selectivity: An Experimental Workflow
Ensuring that labeling occurs exclusively at the intended AON residue is crucial. The following workflow outlines the key steps to validate the site-selectivity of AON labeling, primarily using mass spectrometry.
Caption: Experimental workflow for validating the site-selectivity of AON labeling.
Experimental Protocols
Protocol 1: Expression of AON-Containing Protein in E. coli
This protocol outlines the general steps for expressing a target protein containing AON at a specific site using an amber suppression-based system.
-
Transformation: Co-transform E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an in-frame amber (TAG) codon at the desired labeling site, and another plasmid encoding the engineered aminoacyl-tRNA synthetase and tRNA specific for AON.
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight. The next day, inoculate a larger volume of minimal medium supplemented with the necessary antibiotics and grow to an OD600 of 0.6-0.8.
-
Induction and AON Addition: Add 2-Amino-8-oxononanoic acid to a final concentration of 1-2 mM. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) according to the expression vector's requirements.
-
Harvesting: Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C). Harvest the cells by centrifugation.
-
Purification: Lyse the cells and purify the AON-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Oxime Ligation for Protein Labeling
This protocol describes the labeling of the purified AON-containing protein with an aminooxy-functionalized probe.
-
Reaction Buffer: Prepare a reaction buffer, typically a phosphate (B84403) or acetate (B1210297) buffer at a pH between 4.5 and 7.0.
-
Reactants: To the purified AON-containing protein (typically at a concentration of 1-10 mg/mL), add the aminooxy-probe in a 10- to 50-fold molar excess.
-
Catalyst (Optional): For reactions at near-neutral pH or to increase the reaction rate, aniline can be added as a catalyst to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. Monitor the reaction progress by SDS-PAGE (observing a band shift) or mass spectrometry.
-
Purification: Remove the excess probe and catalyst by size-exclusion chromatography or dialysis.
Protocol 3: Mass Spectrometry Analysis for Site-Selectivity Validation
This protocol details the steps for confirming the specific site of labeling.
-
In-solution or In-gel Digestion: The labeled protein is denatured, reduced, alkylated, and then digested with a specific protease, such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database containing the sequence of the target protein. The search parameters should include the mass modification corresponding to the AON residue plus the attached probe on the specific target amino acid.
-
Validation: A successful validation is achieved by identifying the peptide containing the AON incorporation site with the correct mass shift corresponding to the label. The MS/MS fragmentation pattern of this peptide should confirm the location of the modification on the AON residue. The absence of the modification on other peptides provides evidence for high site-selectivity.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate key concepts related to AON labeling.
Caption: Simplified workflow of genetic code expansion for AON incorporation.
Caption: The bioorthogonal oxime ligation reaction for labeling AON.
Conclusion
2-Amino-8-oxononanoic acid provides a robust and highly selective tool for site-specific protein labeling. Its utility stems from the efficiency of its genetic incorporation and the bioorthogonality of the subsequent keto-selective ligation. While other methods like click chemistry may offer faster reaction kinetics, the absence of a cytotoxic metal catalyst makes AON-based labeling particularly attractive for applications in living systems. The experimental workflows and protocols provided in this guide offer a framework for researchers to not only implement this powerful technique but also to rigorously validate its site-selectivity, ensuring the generation of reliable and reproducible data in their scientific endeavors.
References
- 1. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative analysis of cleavable azobenzene-based affinity tags for bioorthogonal chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Keto-Containing Amino Acids: 2-Amino-8-oxononanoic Acid and its Metabolic Counterparts
In the landscape of molecular biology and drug development, amino acids bearing a keto functional group represent a versatile class of molecules with diverse biological activities. While some, like alpha-ketoglutarate (B1197944), are central players in core metabolic pathways, others, such as 2-Amino-8-oxononanoic acid, are engineered for specific biotechnological applications. This guide provides a comparative analysis of 2-Amino-8-oxononanoic acid against other notable keto-containing amino acids, namely 2-aminoadipic acid and alpha-ketoglutarate, with a focus on their functions, underlying mechanisms, and the experimental methodologies used to study them.
Comparative Overview of Keto-Containing Amino Acids
The distinct functionalities of these amino acids are rooted in their unique chemical structures. 2-Amino-8-oxononanoic acid is primarily utilized as a tool for protein engineering, whereas 2-aminoadipic acid and alpha-ketoglutarate are integral to cellular metabolism and signaling.
| Feature | 2-Amino-8-oxononanoic acid | 2-Aminoadipic acid (2-AAA) | Alpha-ketoglutarate (α-KG) |
| Primary Function | Site-specific protein labeling and modification[1] | Biomarker for diabetes risk, regulator of glucose homeostasis[2][3][4] | Central metabolite in the Krebs cycle, neurotransmitter precursor, signaling molecule[5][6][7][8] |
| Key Biological Role | Incorporation into proteins as an unnatural amino acid to introduce a keto group for bioorthogonal reactions[1] | Modulates insulin (B600854) secretion from pancreatic β-cells[2][9][10] | Key intermediate in cellular energy metabolism and anaplerosis; regulates mTOR signaling[5][6][11] |
| Mechanism of Action | Genetically encoded via an orthogonal tRNA/aminoacyl-tRNA synthetase pair for incorporation into a target protein in response to a unique codon[12][13] | Influences the transcription of genes involved in insulin production and glucose metabolism[9] | Acts as a substrate for enzymes in the TCA cycle; allosterically regulates enzymes and influences epigenetic modifications[5][6] |
| Primary Application | Proteomics, protein engineering, development of antibody-drug conjugates and other protein-based therapeutics[12][14] | Diagnostic marker for predicting the risk of developing type 2 diabetes[2][3] | Therapeutic agent for various conditions, dietary supplement, component of cell culture media |
Signaling Pathways and Regulatory Mechanisms
The keto-containing amino acids under review participate in distinct and significant signaling pathways.
Alpha-Ketoglutarate (α-KG) and the mTOR Signaling Pathway
Alpha-ketoglutarate is a critical regulator of the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central signaling cascade that governs cell growth, proliferation, and metabolism.[5][6][7][8] Under certain conditions, such as caloric restriction, α-KG levels can increase, leading to the inhibition of mTOR and the subsequent activation of autophagy, a cellular recycling process that promotes longevity and cellular health.[11]
References
- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminoadipic acid (2-AAA) as a potential biomarker for insulin resistance in childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]
- 6. α-Ketoglutarate Attenuates Oxidative Stress-Induced Neuronal Aging via Modulation of the mTOR Pathway | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Alpha-ketoglutarate extends Drosophila lifespan by inhibiting mTOR and activating AMPK | Aging [aging-us.com]
- 12. mdpi.com [mdpi.com]
- 13. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle for Precision Protein Labeling: 2-Amino-8-oxononanoic Acid vs. p-acetyl-L-phenylalanine
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of ketone-bearing non-canonical amino acids for site-specific protein modification.
In the rapidly advancing field of protein engineering and bioconjugation, the ability to introduce specific modifications at precise locations within a protein is paramount. This has led to the development and widespread adoption of non-canonical amino acids (ncAAs) bearing bioorthogonal functional groups. Among these, amino acids with ketone moieties have gained prominence due to the highly specific and stable oxime bond formed upon reaction with hydroxylamine-functionalized probes. This guide provides a detailed comparison of two key ketone-bearing ncAAs: the aliphatic 2-Amino-8-oxononanoic acid (Keto-aa) and the aromatic p-acetyl-L-phenylalanine (pAcPhe).
At a Glance: Key Differences and Performance Metrics
| Feature | 2-Amino-8-oxononanoic acid (Keto-aa) | p-acetyl-L-phenylalanine (pAcPhe) |
| Structure | Aliphatic ketone | Aromatic ketone |
| Genetic Incorporation Yield | Data not readily available in comparative studies. | Yields are protein-dependent, but can be optimized.[1][2] |
| Labeling Chemistry | Oxime ligation | Oxime ligation |
| Reaction Kinetics | Generally, aliphatic ketones react slower than aromatic aldehydes, but a direct kinetic comparison with pAcPhe in protein labeling is not extensively documented.[3][4] | The aromatic ketone allows for efficient oxime ligation, with kinetics that can be significantly enhanced by catalysts.[4][5] |
| Linkage Stability | Oxime bonds are generally stable, with a rate constant for hydrolysis nearly 1000-fold lower than for hydrazones.[6] Specific stability data for the aliphatic ketoxime in a protein context is limited. | The resulting oxime linkage is highly stable under physiological conditions.[6] |
| Toxicity | Specific toxicity data in protein expression systems is not extensively reported. | Generally considered to have low toxicity in E. coli expression systems. |
| Key Advantages | Flexible aliphatic chain may offer greater accessibility in certain protein microenvironments. | Well-established protocols and a wider range of successful applications reported. The aromatic ring may contribute to more favorable packing within the protein core in some cases. |
| Key Disadvantages | Less documented in the literature compared to pAcPhe, with limited publicly available data on incorporation and labeling efficiency. | The rigidity of the aromatic ring might impose structural constraints in some protein contexts. |
The Chemistry of Labeling: A Shared Pathway
Both 2-Amino-8-oxononanoic acid and p-acetyl-L-phenylalanine are incorporated into a target protein at a specific site by hijacking the cellular translation machinery. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber codon, UAG) introduced at the desired location in the gene of interest. Once incorporated, the unique ketone group serves as a chemical handle for bioorthogonal ligation.
The most common reaction is the formation of an oxime bond with a hydroxylamine-functionalized probe. This probe can be a fluorophore, a biotin (B1667282) tag, a spin label, or a drug molecule, enabling a wide array of applications.
Experimental Protocols: A Closer Look
Genetic Incorporation of p-acetyl-L-phenylalanine
A widely used method for incorporating pAcPhe into proteins in E. coli involves the use of the pEVOL plasmid system, which co-expresses the evolved aminoacyl-tRNA synthetase and its cognate tRNA.[5]
Protocol:
-
Plasmid Transformation: Co-transform E. coli cells (e.g., BL21(DE3)) with the expression plasmid for the target protein containing an amber codon at the desired site and the pEVOL-pAcPhe plasmid.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) supplemented with the appropriate antibiotics and 1-2 mM p-acetyl-L-phenylalanine.
-
Protein Expression: Induce protein expression with IPTG and L-arabinose when the cell culture reaches an appropriate optical density (e.g., OD600 of 0.6-0.8).
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the protein.
-
Protein Purification: Purify the protein containing pAcPhe using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Genetic Incorporation of 2-Amino-8-oxononanoic acid
Note: The full detailed protocol from the primary literature was not accessible at the time of this guide's compilation. Researchers should refer to the original publication for specific concentrations and conditions.
Oxime Ligation: The Labeling Reaction
The oxime ligation reaction is typically performed after the purification of the ncAA-containing protein.
Protocol:
-
Reaction Buffer: Prepare a reaction buffer. The optimal pH is typically between 4.5 and 7. For reactions at or near neutral pH, the addition of an aniline-based catalyst is crucial for achieving efficient ligation.[8]
-
Reactants: Combine the purified protein containing the keto-amino acid with a molar excess of the hydroxylamine-functionalized probe.
-
Catalyst (Optional but Recommended): For reactions at pH > 6, add a catalyst such as aniline (B41778) or a more efficient derivative like p-phenylenediamine (B122844) to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the ketone, the concentration of reactants, and the presence of a catalyst.
-
Purification: Remove the excess probe and catalyst by size-exclusion chromatography or dialysis to obtain the purified, labeled protein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nonsense and Sense Suppression Abilities of Original and Derivative Methanosarcina mazei Pyrrolysyl-tRNA Synthetase-tRNAPyl Pairs in the Escherichia coli BL21(DE3) Cell Strain | PLOS One [journals.plos.org]
- 8. pubs.rsc.org [pubs.rsc.org]
The Unseen Advantage: A Comparative Guide to 2-Amino-8-oxononanoic Acid in Bioorthogonal Labeling
In the dynamic landscape of chemical biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, offering reactions that proceed with high specificity and efficiency within living systems. While a variety of bioorthogonal "handles" have been developed, this guide provides a comprehensive comparison of a less common but highly advantageous tool: 2-Amino-8-oxononanoic acid . This non-canonical amino acid, featuring a ketone handle, presents a unique set of properties that make it a compelling alternative to more conventional bioorthogonal reagents.
This guide will objectively compare the performance of 2-Amino-8-oxononanoic acid with other widely used bioorthogonal handles, supported by experimental data and detailed protocols for its implementation.
A Gentle Introduction to a Powerful Tool
2-Amino-8-oxononanoic acid is a synthetic amino acid that can be genetically incorporated into proteins at specific sites using amber stop codon suppression technology.[1] Its key feature is the presence of an aliphatic ketone group, a bioorthogonal handle that is inert to most biological functional groups but reacts selectively with hydrazide and alkoxyamine derivatives to form stable hydrazone and oxime linkages, respectively.[2] This carbonyl condensation reaction offers a distinct mechanism compared to the more common cycloaddition reactions used by many other bioorthogonal pairs.
Performance Head-to-Head: 2-Amino-8-oxononanoic Acid vs. The Field
The selection of a bioorthogonal handle is a critical decision in experimental design, with factors such as reaction kinetics, stability, and biocompatibility playing a crucial role. Here, we compare 2-Amino-8-oxononanoic acid (via its keto-hydrazide/oxime ligation) with two of the most popular bioorthogonal reaction classes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA).
Quantitative Comparison of Bioorthogonal Handles
| Feature | 2-Amino-8-oxononanoic Acid (Keto-Hydrazide/Oxime Ligation) | SPAAC (e.g., DBCO-Azide) | IEDDA (e.g., TCO-Tetrazine) |
| Reaction Type | Carbonyl Condensation | [3+2] Cycloaddition | [4+2] Cycloaddition |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | 0.01 - 1 (catalyzed) | ~0.1 - 1 | ~10³ - 10⁶ |
| Stability of Handle | High | High | Moderate (sensitive to some reductants) |
| Stability of Linkage | Hydrazone: pH-sensitive (cleavable in acidic conditions)[3]; Oxime: High stability[4] | Very High (Triazole) | High (Dihydrotetrazine/Tetrazine) |
| Biocompatibility | Excellent; ketone is largely bio-inert. | Excellent | Good; some tetrazines can have off-target reactivity. |
| Handle Size | Small | Bulky | Bulky |
| Catalyst Requirement | Can be accelerated by aniline-based catalysts.[5] | None | None |
| Quenched Fluorophore Potential | No | Yes | Yes |
Visualizing the Workflow and Reaction
To better understand the application of 2-Amino-8-oxononanoic acid, the following diagrams illustrate the key processes involved.
Caption: Workflow for site-specific protein labeling using 2-Amino-8-oxononanoic acid.
Caption: Bioorthogonal condensation reaction of the keto handle.
Key Advantages of 2-Amino-8-oxononanoic Acid
The data and workflow highlight several key advantages of using 2-Amino-8-oxononanoic acid as a bioorthogonal handle:
-
Small and Unobtrusive: The ketone handle is significantly smaller than the bulky cyclooctyne (B158145) and tetrazine groups required for SPAAC and IEDDA reactions. This minimizes potential perturbations to protein structure and function, which is particularly crucial when studying sensitive biological processes.
-
Excellent Biocompatibility: The aliphatic ketone is largely absent from and non-reactive with the cellular environment, leading to very low off-target labeling.
-
Tunable Linkage Stability: The choice between a hydrazide or alkoxyamine ligation partner allows for control over the stability of the resulting linkage. The hydrazone bond is cleavable under acidic conditions, a property that can be exploited for drug delivery systems that release their payload in the acidic environment of endosomes or lysosomes.[3] In contrast, the oxime linkage is highly stable across a wide pH range, making it suitable for long-term tracking studies.[4]
-
Orthogonality to Other Click Chemistries: The carbonyl condensation chemistry is orthogonal to the cycloaddition reactions of SPAAC and IEDDA, enabling the possibility of simultaneous, multi-target labeling within the same biological system.
Experimental Protocols
For researchers interested in implementing this powerful technique, the following are generalized protocols for the genetic incorporation of 2-Amino-8-oxononanoic acid and subsequent protein labeling.
Protocol 1: Genetic Incorporation of 2-Amino-8-oxononanoic Acid in E. coli
This protocol outlines the site-specific incorporation of 2-Amino-8-oxononanoic acid into a target protein using an engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNAPylCUA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein containing an in-frame amber (TAG) stop codon at the desired site of incorporation.
-
A compatible plasmid expressing the orthogonal PylRS/tRNAPylCUA pair.
-
2-Amino-8-oxononanoic acid.
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Inducer (e.g., IPTG).
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal pair plasmid.
-
Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add 2-Amino-8-oxononanoic acid to a final concentration of 1-2 mM.
-
Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG).
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to enhance protein folding and incorporation efficiency.
-
Harvest the cells by centrifugation.
-
The cell pellet containing the protein with the incorporated keto handle is now ready for lysis and purification.
Protocol 2: Bioorthogonal Labeling of a Keto-modified Protein with a Hydrazide Probe
This protocol describes the labeling of a purified protein containing 2-Amino-8-oxononanoic acid with a hydrazide-functionalized fluorescent dye.
Materials:
-
Purified protein containing the keto handle in a suitable buffer (e.g., PBS, pH 7.4).
-
Hydrazide-functionalized fluorescent dye (e.g., Alexa Fluor 488 hydrazide) dissolved in a compatible solvent (e.g., DMSO).
-
Aniline (B41778) or a water-soluble aniline derivative (optional, as a catalyst).
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
Procedure:
-
Prepare a solution of the keto-modified protein at a concentration of 10-50 µM in the reaction buffer.
-
Prepare a stock solution of the hydrazide-functionalized dye in DMSO at a concentration of 10-50 mM.
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
Add the hydrazide dye to the protein solution to a final concentration of 100-500 µM (a 10 to 50-fold molar excess).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
-
Remove the excess, unreacted dye using a desalting column or dialysis.
-
The labeled protein is now ready for downstream applications.
Conclusion: A Niche of Excellence
While the extremely rapid kinetics of IEDDA reactions make them the go-to choice for applications requiring very fast labeling at low concentrations, the unique advantages of 2-Amino-8-oxononanoic acid carve out a significant niche for this bioorthogonal handle. Its small size, excellent biocompatibility, and the tunable stability of the resulting linkage make it an ideal choice for studies where minimal perturbation of the target biomolecule is critical and for applications in drug delivery that require controlled release. For researchers and drug development professionals seeking a versatile and robust tool for site-specific protein modification, 2-Amino-8-oxononanoic acid offers a compelling and advantageous alternative to the more common bioorthogonal handles.
References
- 1. A noncanonical amino acid-based relay system for site-specific protein labeling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations at low temperature and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Labeling Efficiency of Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the ability to specifically label proteins is a cornerstone of modern biological inquiry. The incorporation of unnatural amino acids (UAAs) into proteins, followed by bioorthogonal ligation, offers a powerful and precise method for attaching probes for imaging, tracking, and quantification. This guide provides an objective comparison of the labeling efficiencies of different classes of UAAs, supported by experimental data and detailed protocols to aid in the selection of the optimal system for your research needs.
The overall efficiency of labeling a protein with a UAA is a product of two key steps: the efficiency of incorporation of the UAA into the protein by the cellular machinery, and the efficiency of the subsequent bioorthogonal chemical reaction used to attach a probe. This guide will focus primarily on the kinetics of the bioorthogonal reactions, as this is often the determining factor in achieving high labeling efficiency, especially for in vivo applications where reaction times and concentrations are limited.
Comparing Bioorthogonal Reaction Kinetics
The two most prominent families of bioorthogonal reactions used for labeling UAAs are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. The choice of UAA dictates which reaction can be used. For instance, UAAs containing an azide (B81097) group, such as L-azidohomoalanine (AHA) and p-azido-L-phenylalanine (pAzF), are amenable to SPAAC reactions with strained alkynes. Other UAAs might contain a strained alkene, like a trans-cyclooctene (B1233481) (TCO) or a bicyclononyne (BCN), which react with tetrazines via the IEDDA reaction.
The efficiency of these reactions is best compared by their second-order rate constants (k₂), which measure how fast the two reactants are consumed. A higher k₂ value indicates a faster, more efficient reaction, which is crucial for labeling low-abundance proteins or for applications in living systems.
Quantitative Comparison of Bioorthogonal Reaction Kinetics
The following table summarizes the second-order rate constants for common bioorthogonal reactions used in protein labeling.
| Bioorthogonal Reaction | UAA Functional Group | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 - 10[1] |
| Norbornene | Tetrazine | Varies, generally slower than TCO[2] | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Dibenzocyclooctyne (DBCO/ADIBO) | ~0.3 - 1.0[3] |
| Azide | Azabenzocyclooctyne (ADIBO) | ~0.90 (with primary azide)[3] | |
| Azide | Dibenzoannulated cyclooctyne (B158145) (DIBO) | ~0.17[3][4] | |
| Azide | Bicyclononyne (BCN) | ~0.14[3][4] | |
| Azide | Difluorinated Cyclooctyne (DIFO) | 0.076[4] | |
| Oxime Ligation | Ketone (e.g., in p-acetylphenylalanine) | Hydroxylamine | ~10⁻³ - 10⁻² |
Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.[3]
As the data indicates, the IEDDA reaction between a TCO-containing UAA and a tetrazine exhibits the fastest kinetics, making it an excellent choice for applications requiring rapid labeling.[5][6][7] Among the SPAAC reactions, DBCO and its derivatives show the highest reaction rates with azide-containing UAAs.[3][4]
Experimental Workflows and Protocols
The successful labeling of a protein with a UAA involves a multi-step process. Below are diagrams and protocols for the key experimental workflows.
General Workflow for UAA Labeling
Caption: General workflow for unnatural amino acid labeling.
Metabolic Labeling with L-Azidohomoalanine (AHA)
A common method for incorporating an azide-containing UAA is to use L-azidohomoalanine (AHA), an analog of methionine.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis [bio-protocol.org]
- 9. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Incorporation Efficiency of 2-Amino-8-oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the incorporation efficiency of 2-Amino-8-oxononanoic acid (Oxo-non), a keto-containing unnatural amino acid (UAA), with other commonly used UAAs for protein engineering and bioconjugation. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most suitable UAA for their applications.
Introduction to Unnatural Amino Acid Incorporation
The site-specific incorporation of unnatural amino acids (UAAs) into proteins via genetic code expansion has revolutionized protein engineering. This powerful technique allows for the introduction of novel chemical functionalities, such as bioorthogonal handles for "click" chemistry, into proteins at virtually any desired position. The efficiency of UAA incorporation is a critical parameter that dictates the overall yield of the modified protein and the feasibility of downstream applications.
2-Amino-8-oxononanoic acid provides a unique keto handle that is orthogonal to the functional groups found in natural amino acids. This allows for highly specific labeling of proteins through oxime or hydrazone ligation under mild, physiological conditions. This guide will compare the incorporation efficiency of Oxo-non with other popular UAAs, namely those containing azide (B81097) and acetyl moieties.
Quantitative Comparison of UAA Incorporation Efficiency
The incorporation efficiency of a UAA is influenced by several factors, including the orthogonality and efficiency of the aminoacyl-tRNA synthetase/tRNA pair, the concentration of the UAA, and the expression system used. The following table summarizes the reported incorporation efficiencies for 2-Amino-8-oxononanoic acid and other commonly used UAAs.
| Unnatural Amino Acid | Functional Group | Incorporation Efficiency | Expression System | Quantification Method |
| 2-Amino-8-oxononanoic acid (Oxo-non) | Ketone | Very High[1] | E. coli | Not specified |
| p-Azidophenylalanine (pAzF) | Azide | ~25% to >95% (context-dependent)[2][3] | E. coli, Mammalian cells | Fluorescence, Mass Spectrometry |
| L-Azidohomoalanine (Aha) | Azide | 30% - 80% (methionine replacement)[4] | E. coli | Mass Spectrometry |
| p-Acetylphenylalanine (pAcF) | Acetyl (Ketone) | High (comparable to many UAAs)[5] | E. coli | Not specified |
Note: Incorporation efficiency is often reported as a percentage of the yield of the wild-type protein expressed under similar conditions. "Very High" for 2-Amino-8-oxononanoic acid is based on qualitative statements from published research, suggesting yields are comparable to or exceed those of many other UAAs.
Experimental Workflows and Methodologies
The successful incorporation of UAAs requires a carefully orchestrated experimental workflow. Below are diagrams and detailed protocols for the key experimental stages.
Genetic Code Expansion Workflow
The general workflow for incorporating a UAA into a target protein involves the co-expression of a plasmid encoding the target gene with a nonsense (e.g., amber TAG) codon at the desired incorporation site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.
Caption: Genetic code expansion workflow for UAA incorporation.
Protein Labeling Workflow
Once the UAA is incorporated, the protein can be specifically labeled through a bioorthogonal reaction. For proteins containing 2-Amino-8-oxononanoic acid, this is typically achieved via oxime ligation.
Caption: Bioorthogonal labeling of a protein containing Oxo-non.
Detailed Experimental Protocols
General Protocol for UAA Incorporation in E. coli
This protocol is a general guideline and may require optimization for specific proteins and UAAs.
-
Plasmid Preparation:
-
Clone the gene of interest into a suitable expression vector (e.g., pET series). Introduce an amber stop codon (TAG) at the desired site for UAA incorporation using site-directed mutagenesis.
-
Co-transform the expression plasmid and the plasmid encoding the orthogonal aaRS/tRNA pair (e.g., a pEVOL-based plasmid for Oxo-non) into a competent E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the transformed E. coli in a suitable medium (e.g., LB or minimal media) supplemented with the appropriate antibiotics at 37°C with shaking.
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, add the UAA (e.g., 1-2 mM 2-Amino-8-oxononanoic acid) to the culture.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Quantification of UAA Incorporation Efficiency
a) Fluorescence-Based Quantification
This method is suitable when the UAA itself is fluorescent or when it can be reacted with a fluorescent probe.
-
Labeling Reaction (for non-fluorescent UAAs like Oxo-non):
-
Incubate the purified protein (containing the keto group) with a 10-fold molar excess of a hydroxylamine-functionalized fluorescent dye (e.g., Alexa Fluor 488 hydroxylamine) in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for 1-2 hours.
-
Remove the excess dye using a desalting column or dialysis.
-
-
Quantification:
-
Measure the protein concentration using a standard method (e.g., Bradford assay).
-
Measure the fluorescence intensity of the labeled protein using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculate the labeling efficiency by comparing the fluorescence intensity to a standard curve of the free fluorescent dye. The incorporation efficiency can be estimated by relating the labeling efficiency to the total amount of protein.
-
b) Mass Spectrometry-Based Quantification
Mass spectrometry (MS) provides a highly accurate method for confirming UAA incorporation and quantifying its efficiency.
-
Sample Preparation:
-
Excise the protein band of interest from an SDS-PAGE gel.
-
Perform in-gel digestion of the protein using a suitable protease (e.g., trypsin).
-
Extract the resulting peptides from the gel.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against a protein database that includes the sequence of the target protein with the UAA at the specified position.
-
Quantify the incorporation efficiency by comparing the peak areas of the peptide containing the UAA with the peak area of the corresponding wild-type peptide (if any is present) or by using an isotopically labeled internal standard.
-
Conclusion
2-Amino-8-oxononanoic acid stands out as a highly efficient unnatural amino acid for site-specific protein modification. Its "very high" incorporation efficiency in E. coli makes it an attractive choice for applications requiring high yields of modified protein. The unique keto handle allows for specific and efficient labeling through oxime ligation, a bioorthogonal reaction that proceeds under mild conditions.
When choosing a UAA, researchers should consider not only the incorporation efficiency but also the specific chemical properties of the functional group and the requirements of the downstream application. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of UAA incorporation technology in your research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
functional assays to test proteins modified with 2-Amino-8-oxononanoic acid
A Comparative Guide to Functional Assays for Oxidatively Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key functional assays used to assess the impact of oxidative modifications on proteins. While the query specified 2-Amino-8-oxononanoic acid, this molecule is a type of protein carbonylation, a widespread and well-studied marker of oxidative stress.[1][2][3] The principles and assays detailed herein for carbonylated proteins are directly applicable to understanding the functional consequences of this specific modification.
Protein carbonylation is an irreversible oxidative modification that can lead to the inactivation, crosslinking, or degradation of proteins.[1][4] It serves as a critical indicator of oxidative damage in aging and various diseases.[2][5][6] This guide will compare functional assays for carbonylated proteins with an alternative oxidative modification, protein nitration, using the well-characterized enzyme Glutamine Synthetase (GS) as a model. GS is known to be inactivated by oxidative stress and catalyzes the conversion of glutamate (B1630785) and ammonia (B1221849) to glutamine.[7][8]
Comparative Analysis of Functional Assays
The functional consequences of protein carbonylation can be multifaceted, affecting enzymatic activity, protein stability, and interactions with other molecules. The following table summarizes key assays to quantify these changes.
| Functional Parameter | Assay | Principle | Typical Effect of Carbonylation | Alternative Modification (Nitration) |
| Enzymatic Activity | Coupled Spectrophotometric Assay | Measures the rate of a GS-catalyzed reaction by coupling it to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.[9] | Significant decrease in Vmax and potential increase in Km, indicating reduced catalytic efficiency and substrate affinity. | Significant decrease in activity, often through modification of active site tyrosine residues.[10] |
| Protein Stability | Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. The melting temperature (Tm) is a measure of stability.[11][12][13][14][15] | Decrease in Tm, indicating reduced structural stability and a higher propensity for aggregation. | Decrease in Tm, as nitration can disrupt tertiary structure and destabilize the protein. |
| Protein-Protein Interactions | Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a target protein and any interacting partners, which are then identified by Western blot or mass spectrometry. | Disruption of interactions, as carbonylation can alter surface residues crucial for binding. | Disruption of interactions, particularly if tyrosine residues in the binding interface are nitrated. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vitro Protein Carbonylation
This protocol describes a common method for inducing protein carbonylation in a controlled manner for subsequent functional analysis.
Materials:
-
Purified protein of interest (e.g., Glutamine Synthetase)
-
Ascorbic acid
-
Iron(III) chloride (FeCl₃)
-
Phosphate-Buffered Saline (PBS)
-
Dialysis tubing or desalting columns
Procedure:
-
Prepare a solution of the purified protein in PBS at a concentration of 1-2 mg/mL.
-
To induce carbonylation, add ascorbic acid to a final concentration of 100 mM and FeCl₃ to a final concentration of 100 µM.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
To stop the reaction and remove reagents, dialyze the sample extensively against PBS at 4°C or use a desalting column.
-
Confirm the presence of carbonyl groups using a DNPH-based assay, such as a spectrophotometric assay or Western blot with an anti-DNP antibody.[16][17]
Glutamine Synthetase (GS) Activity Assay
This coupled spectrophotometric assay measures the enzymatic activity of GS.[9]
Materials:
-
Imidazole-HCl buffer (100 mM, pH 7.1)
-
Sodium Glutamate (3 M)
-
ATP (250 mM, freshly prepared)
-
Phosphoenolpyruvate (PEP)
-
MgCl₂
-
KCl
-
NH₄Cl
-
β-NADH (12.8 mM, freshly prepared)[9]
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix[9]
-
Native and carbonylated GS samples
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing imidazole (B134444) buffer, glutamate, ATP, PEP, MgCl₂, KCl, and NH₄Cl.[9]
-
In a cuvette, combine the reaction cocktail, β-NADH, and the PK/LDH enzyme mix.
-
Equilibrate the mixture to 37°C and monitor the absorbance at 340 nm until it is stable.
-
Initiate the reaction by adding a known amount of the GS enzyme solution (either native or carbonylated).
-
Immediately record the decrease in absorbance at 340 nm for approximately 10 minutes.[9]
-
Calculate the rate of reaction (ΔA340nm/min) from the linear portion of the curve. The activity is proportional to the rate of NADH oxidation.
Protein Thermal Shift Assay (TSA)
This protocol outlines a method to assess protein stability using a real-time PCR instrument.[12][15]
Materials:
-
Native and carbonylated protein samples (0.5–5 µM)
-
SYPRO Orange Protein Gel Stain (or similar fluorescent dye)
-
Appropriate buffer for the protein
-
Real-time PCR instrument with melt curve capability
Procedure:
-
Prepare a master mix containing the protein and SYPRO Orange dye in the desired buffer.
-
Aliquot the mixture into a 96-well PCR plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C at a rate of 1°C/min.[11]
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
The melting temperature (Tm) is the point of inflection in the fluorescence curve, which can be determined by analyzing the derivative of the curve.[15]
Visualizations
The following diagrams illustrate key workflows and pathways related to the study of carbonylated proteins.
Caption: Workflow for Functional Analysis of Carbonylated Proteins.
Caption: Pathway Disruption by Protein Carbonylation.
References
- 1. gbiosciences.com [gbiosciences.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. Origin and pathophysiology of protein carbonylation, nitration and chlorination in age-related brain diseases and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics Analysis of Carbonylation - Creative Proteomics [creative-proteomics.com]
- 7. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [en.bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Origin and pathophysiology of protein carbonylation, nitration and chlorination in age-related brain diseases and aging | Aging [aging-us.com]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. bio-rad.com [bio-rad.com]
- 13. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 14. proteos.com [proteos.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safety Operating Guide
Proper Disposal of 2-Amino-8-oxononanoic acid hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-8-oxononanoic acid hydrochloride (CAS No: 2984160-77-0), a compound recognized for being harmful if swallowed, causing skin and serious eye irritation, and being very toxic to aquatic life with long-lasting effects.[1][2][3][4] Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, splash goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data for Laboratory Waste Management
Proper disposal is guided by institutional and regulatory limits. The following table summarizes key quantitative data relevant to the accumulation of chemical waste in a laboratory setting. These values are common in institutional guidelines and are provided for reference; always consult your institution's specific Environmental Health and Safety (EHS) protocols.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | [1] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) per Satellite Accumulation Area | [1] |
| Maximum Storage Time in Lab | Up to 12 months (provided accumulation limits are not met) | [1] |
| pH Range for Drain Disposal (Aqueous Non-Hazardous) | Typically between 5.0 and 12.5 (Not applicable to this chemical) | [5] |
| "Empty" Container Residue Limit (Non-acute) | ≤ 3% by weight of the container's capacity | [2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [1][6][7]
Protocol 1: Disposal of Unused or Waste this compound (Solid)
-
Container Selection:
-
Select a waste container that is made of compatible material (e.g., a high-density polyethylene (B3416737) - HDPE bottle) and is in good condition with a secure, leak-proof screw-top cap.[1][8][9]
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Waste Labeling:
-
As soon as the first portion of waste is added, affix a hazardous waste tag provided by your institution's EHS department.
-
The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards: "Irritant," "Harmful," "Aquatic Toxin"
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
-
Waste Accumulation:
-
Carefully transfer the solid waste into the designated hazardous waste container, minimizing the creation of dust.
-
Keep the container securely closed at all times, except when adding waste.[1][8]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][5]
-
Ensure the SAA is away from incompatible materials. Segregate acidic waste from bases, and oxidizers from flammable organic materials.[3][5]
-
-
Requesting Disposal:
Protocol 2: Disposal of Contaminated Materials and Spill Cleanup Waste
Materials such as gloves, absorbent pads, and weighing papers that are contaminated with this compound must also be treated as hazardous waste.
-
For Minor Spills (handleable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[4]
-
Once the spill is absorbed, carefully sweep the material into a designated hazardous waste container using a brush and scoop.[10]
-
Wipe the spill area with a damp paper towel.
-
-
Waste Collection:
Protocol 3: Disposal of Empty Containers
An "empty" container that held this compound is still considered hazardous waste unless properly decontaminated.
-
Decontamination:
-
Rinse the empty container thoroughly with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble) three times.
-
Crucially, the rinsate from this cleaning process is considered hazardous waste. [2][8] Collect all rinsate in a designated liquid hazardous waste container labeled appropriately (e.g., "Aqueous waste with trace this compound").
-
-
Final Disposal:
Mandatory Visualizations
The following diagrams illustrate the logical workflows for making decisions regarding the disposal of this compound and its associated waste.
Caption: Decision workflow for categorizing and handling different forms of chemical waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical Spill Response | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. westlab.com [westlab.com]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. purdue.edu [purdue.edu]
Personal protective equipment for handling 2-Amino-8-oxononanoic acid hydrochloride
Essential Safety and Handling Guide for 2-Amino-8-oxononanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No: 2984160-77-0). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact in the laboratory setting.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
| Hazard Statement | GHS Classification | Precautionary Statements |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational protocol is essential for the safe handling of this compound.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to avoid inhalation of any dust or aerosols[1].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed before beginning any work[1].
-
Gather Materials: Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
Personal Protective Equipment (PPE):
The following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Equipment |
| Eye and Face Protection | Chemical splash goggles with side-shields[1]. A face shield is recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)[1]. Always check the manufacturer's glove compatibility charts. |
| Body Protection | A chemical-resistant laboratory coat or apron. Impervious clothing is recommended[1]. |
| Respiratory Protection | A suitable respirator should be used if significant dust or aerosol generation is anticipated outside of a fume hood[1]. |
Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes[1].
-
Weighing and Transfers: Conduct all weighing and solution preparation within a chemical fume hood to prevent the generation of dust and aerosols[1].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound[1].
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[1]. Keep the container tightly sealed.
-
Temperature: For long-term stability, store the powder at -20°C and solutions at -80°C[1].
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination.
Waste Collection:
-
Hazardous Waste: This compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash[2].
-
Container: Collect waste in a designated and properly labeled hazardous waste container. The container should be compatible with organic acids. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended[2].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[2].
Spill Management:
-
Containment: In the event of a spill, contain the material with an inert absorbent such as sand or vermiculite.
-
Collection: Carefully collect the absorbed material into a suitable container for disposal.
-
Decontamination: Decontaminate the spill area and any affected equipment.
Final Disposal:
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[1][2].
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
